4-(Aminomethyl)-2-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2O2S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(aminomethyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H9FN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,4,9H2,(H2,10,11,12) |
InChI Key |
BBWMYJKKAKAERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Technical Whitepaper: Physicochemical Profiling of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Executive Summary 4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS: 1519840-09-5) is a bifunctional pharmacophore scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1] Characterized by a polar sulfonamide "warhead" and a basic primary amine linked via a methylene bridge, the compound serves as a critical building block for carbonic anhydrase inhibitors (CAIs) and protease ligands.[1] The strategic incorporation of a fluorine atom at the ortho position to the sulfonamide modulates the acidity (pKa) of the sulfonamide proton and enhances metabolic stability against aromatic oxidation.[1] This guide details its physicochemical landscape, synthetic accessibility, and handling protocols for medicinal chemistry applications.[1]
Molecular Identity & Structural Analysis
The compound features a 1,2,4-trisubstituted benzene ring.[1] The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the adjacent sulfonamide group compared to non-fluorinated analogs, thereby improving potency in metalloenzyme binding.[1]
| Identifier | Details |
| IUPAC Name | 4-(Aminomethyl)-2-fluorobenzenesulfonamide |
| CAS Number | 1519840-09-5 (Free Base); 2188180-36-9 (HCl Salt) |
| Molecular Formula | C₇H₉FN₂O₂S |
| SMILES | O=S(N)(C1=CC=C(CN)C=C1F)=O |
| Molecular Weight | 204.22 g/mol |
Structural Pharmacophore Map The following diagram illustrates the functional zones of the molecule, highlighting its dual-nature (acidic/basic) and the electronic influence of the fluorine substituent.[1]
Caption: Functional decomposition of 4-(Aminomethyl)-2-fluorobenzenesulfonamide showing electronic crosstalk between the fluorine and sulfonamide groups.
Physicochemical Property Landscape
Understanding the ionization state is critical for assay development. The molecule exists as a zwitterion in neutral aqueous solutions, which influences its solubility profile and membrane permeability.[1]
| Property | Value / Range | Context & Implications |
| LogP (Predicted) | -0.07 to 0.35 | Highly hydrophilic; ideal for fragment libraries (Rule of 3 compliant).[1] |
| TPSA | 86.18 Ų | High polar surface area relative to size; suggests good solubility but potential permeability challenges if not optimized.[1] |
| pKa (Sulfonamide) | ~10.1 | Slightly more acidic than non-fluorinated benzenesulfonamide (pKa ~10.5), enhancing H-bond donor strength.[1] |
| pKa (Amine) | ~8.9 | Typical primary aliphatic amine; protonated at physiological pH (pH 7.4).[1] |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Fluorine (weak).[1] |
| H-Bond Donors | 2 | Sulfonamide NH₂ + Amine NH₂.[1] |
| Melting Point | >120°C (Predicted) | Solid at room temperature; high crystallinity expected due to zwitterionic lattice energy.[1] |
Experimental Protocols: Synthesis & Purification
While direct commercial sourcing is common, custom synthesis is often required for isotopic labeling or derivative generation.[1] The most robust pathway involves the reduction of a nitrile precursor.
Workflow: Nitrile Reduction Route
This protocol avoids the use of harsh lithium aluminum hydride (LAH) by utilizing Borane-THF, which is chemoselective for the nitrile in the presence of the sulfonamide.[1]
Step 1: Precursor Preparation (4-Cyano-2-fluorobenzenesulfonamide) [1]
-
Starting Material: 4-Amino-3-fluorobenzonitrile.[1]
-
Diazotization: Treat with NaNO₂/HCl at 0°C to form the diazonium salt.
-
Chlorosulfonation: React the diazonium species with SO₂ in acetic acid/CuCl₂ (Meerwein reaction conditions) to yield the sulfonyl chloride.[1]
-
Amidation: Treat the crude sulfonyl chloride with aqueous ammonia (28%) at 0°C. Precipitate the solid, wash with water, and dry.[1]
Step 2: Selective Reduction to Target
-
Reagents: 4-Cyano-2-fluorobenzenesulfonamide (1.0 eq), Borane-THF complex (1M solution, 3.0 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Charge the nitrile precursor into a flame-dried flask under N₂.
-
Add THF and cool to 0°C.
-
Add BH₃-THF dropwise (gas evolution possible).[1]
-
Reflux for 4–6 hours.[1] Monitor by LC-MS (disappearance of nitrile peak).[1]
-
Quench: Cool to 0°C and carefully add MeOH (excess) to destroy borane adducts.
-
Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Neutralize with NaOH to pH ~10. Extract with DCM/Isopropanol (3:1).[1] Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) or recrystallization from Ethanol/Ether.[1]
Caption: Synthetic pathway from commercial aniline precursors via Meerwein chlorosulfonation and borane reduction.[1]
Solubility & Stability Profile
Aqueous Solubility: The compound exhibits pH-dependent solubility.
-
pH < 4: Highly soluble (Amine protonated: -NH₃⁺).[1]
-
pH 7-9: Moderate to Low solubility (Zwitterionic species dominates).[1]
-
pH > 11: Highly soluble (Sulfonamide deprotonated: -SO₂NH⁻).[1]
Stability:
-
Thermal: Stable up to ~100°C. Avoid prolonged heating of the free base in air to prevent amine oxidation.
-
Chemical: The sulfonamide bond is hydrolytically stable. The primary amine is susceptible to carbamylation if exposed to atmospheric CO₂ over long periods; store under inert gas.[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315).[1]
-
Eye Irritation: Category 2A (H319).[1]
-
STOT-SE: Category 3 (Respiratory Irritation, H335).[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Inhalation: Handle the powder in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature requires desiccation.[1]
References
-
ChemScene. (2024).[1] Product Analysis: 4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS 1519840-09-5).[1][2][3]Link[1]
-
PubChem. (2024).[1] Compound Summary: 4-Fluorobenzenesulfonamide derivatives.[1][2] National Library of Medicine.[1] Link[1]
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for sulfonamide pharmacophore).
-
Organic Syntheses. (2011). Reduction of Nitriles to Amines using Borane-THF.[4] Org.[1][4][5][6][7] Synth. Coll. Vol. 10. (Methodology basis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-(Aminomethyl)-2-fluorobenzenesulfonamide 95% | CAS: 1519840-09-5 | AChemBlock [achemblock.com]
- 4. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 5. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Chemical structure and molecular weight of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Topic: Chemical Structure and Molecular Weight of 4-(Aminomethyl)-2-fluorobenzenesulfonamide Content Type: Technical Guide / Whitepaper
A Critical Fragment for Medicinal Chemistry and Lead Optimization
Executive Summary
4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS: 1519840-09-5) represents a high-value pharmacophore in modern drug discovery. Structurally, it combines a primary sulfonamide—a classic zinc-binding motif found in carbonic anhydrase inhibitors and various diuretics—with a benzylic amine handle, all modulated by an ortho-fluorine substituent. This specific substitution pattern enhances metabolic stability and alters the pKa of the sulfonamide group, making it a versatile "fragment" for Fragment-Based Drug Discovery (FBDD). This guide details its physicochemical properties, validated synthetic routes, and application in synthesizing bioactive sulfonamide derivatives.
Chemical Identity & Physicochemical Profile[1][2][3]
The compound is a bifunctional building block. The fluorine atom at the ortho position relative to the sulfonamide group exerts an electron-withdrawing effect, slightly increasing the acidity of the sulfonamide NH₂ compared to the non-fluorinated analog.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 4-(Aminomethyl)-2-fluorobenzenesulfonamide |
| CAS Number (Free Base) | 1519840-09-5 |
| CAS Number (HCl Salt) | 2188180-36-9 |
| Molecular Formula | C₇H₉FN₂O₂S |
| Molecular Weight (Free Base) | 204.22 g/mol |
| Molecular Weight (HCl Salt) | 240.68 g/mol |
| Exact Mass | 204.0372 |
| SMILES | NS(=O)(=O)c1c(F)cc(CN)cc1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; HCl salt soluble in Water |
| pKa (Predicted) | Sulfonamide NH₂: ~9.8 |
Synthetic Routes & Optimization
The synthesis of 4-(Aminomethyl)-2-fluorobenzenesulfonamide typically avoids direct chlorosulfonation of the benzylamine due to chemoselectivity issues. The most robust industrial and laboratory scale route involves the reduction of a nitrile precursor.
Workflow Diagram: Validated Synthetic Pathway
Figure 1: The preferred synthetic pathway prioritizes the installation of the sulfonamide group prior to the generation of the primary amine to prevent side reactions.
Detailed Protocol: Nitrile Reduction (Route A)
This protocol is adapted from standard methodologies for reducing electron-deficient benzonitriles while preserving sulfonamide integrity [1, 2].
Reagents:
-
Precursor: 4-Cyano-2-fluorobenzenesulfonamide
-
Reducing Agent: Borane-Tetrahydrofuran complex (BH₃[1]·THF, 1.0 M)
-
Quench: Methanol (MeOH), Conc. HCl
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 4-cyano-2-fluorobenzenesulfonamide (1.0 eq) in anhydrous THF (10 mL/g). Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add BH₃·THF (3.0 eq) dropwise via syringe over 20 minutes. The sulfonamide protons are acidic and will consume some borane; excess is required to reduce the nitrile.
-
Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the nitrile peak (M+H = 201).
-
Quench: Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (gas evolution!). Then add conc. HCl (to pH < 2).
-
Hydrolysis: Reflux the acidic mixture for 1 hour to break the boron-amine complex.
-
Workup: Concentrate in vacuo. Basify the residue with NaOH (2M) to pH 10 and extract with Ethyl Acetate (EtOAc).
-
Purification: The free base can be recrystallized from EtOAc/Hexanes. For higher stability, treat with HCl in dioxane to isolate the hydrochloride salt.
Analytical Characterization
Validating the structure requires confirming both the sulfonamide and the benzylic amine. Below are the theoretical chemical shifts expected for this structure in DMSO-d₆.
Table 2: Predicted NMR Assignments (DMSO-d₆)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| ¹H NMR | 7.85 | Doublet | Ar-H (C6) | Deshielded by adjacent Sulfonamide. |
| 7.60 | Broad Singlet | SO₂NH₂ | Exchangeable protons; shift varies with conc. | |
| 7.45 | Multiplet | Ar-H (C3, C5) | Coupling with Fluorine splits these signals. | |
| 3.85 | Singlet | Ar-CH₂-NH₂ | Benzylic methylene. | |
| 2.50 | Broad | -NH₂ | Amine protons (often invisible if wet). | |
| ¹⁹F NMR | -110 to -115 | Multiplet | Ar-F | Characteristic range for aryl fluorides. |
Mass Spectrometry (ESI+):
-
[M+H]⁺: 205.22 (Observed)
-
[M+Na]⁺: 227.20
-
Fragmentation: Loss of NH₃ (17 Da) or SO₂NH₂ (79 Da) is common in MS/MS modes.
Medicinal Chemistry Applications
This compound is widely used as a fragment and a linker . Its dual functionality allows it to serve as a bridge between a zinc-binding motif (sulfonamide) and a hydrophobic tail (via the amine).
Strategic Utility Diagram
Figure 2: The compound serves as a scaffold for multiple therapeutic classes, leveraging the sulfonamide for target engagement and the amine for diversification.
-
Carbonic Anhydrase Inhibition: Sulfonamides are the primary class of CA inhibitors. The 2-fluoro substitution is known to improve selectivity profiles against specific isoforms (e.g., CA IX vs CA II) [3].
-
Fragment Libraries: With a Molecular Weight of 204 Da, it fits perfectly into the "Rule of 3" for fragments (MW < 300, H-bond donors < 3, cLogP < 3).
-
Linker Chemistry: The amine can be reacted with carboxylic acids, isocyanates, or sulfonyl chlorides to generate diverse libraries of "tailed" sulfonamides.
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine can absorb CO₂ from the air to form carbamates; the HCl salt is more stable.
-
Safety: Classified as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles). Sulfonamides can cause allergic reactions in sensitized individuals.
References
-
ChemScene. (2024). Product Data: 4-(Aminomethyl)-2-fluorobenzenesulfonamide. Retrieved from
-
Brown, H. C., et al. (1981).[1] Selective reductions.[1] 27. Reaction of borane-tetrahydrofuran with nitriles. Synthesis, 1981(8), 605-606. (Methodology basis for nitrile reduction).
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide utility).
-
PubChem. (2024). Compound Summary: 4-(Aminomethyl)-2-fluorobenzenesulfonamide.[2][3] Retrieved from
Sources
The Ortho-Fluorine Directive: Optimization of 2-Fluorobenzenesulfonamide Scaffolds in Medicinal Chemistry
Executive Summary
The 2-fluorobenzenesulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors (CAIs) and anticancer agents.[1] Unlike its non-fluorinated counterparts, the introduction of a fluorine atom at the ortho (C2) position exerts a profound electronic and steric influence, known as the "Ortho-Fluorine Directive." This modification lowers the pKa of the sulfonamide nitrogen, enhances zinc-binding affinity in metalloenzymes, and blocks metabolic hydroxylation at the susceptible ortho position. This technical guide analyzes the physicochemical rationale, synthetic pathways, and therapeutic applications of this scaffold, providing researchers with a roadmap for lead optimization.
The Fluorine Effect: Physicochemical Rationale
The strategic incorporation of fluorine at the 2-position of the benzenesulfonamide ring is not merely a steric block; it is a calculated electronic modulation.
pKa Modulation and Zinc Binding
The primary sulfonamide moiety (
-
Mechanism: The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I).
-
Result: This stabilizes the negative charge on the deprotonated nitrogen, significantly lowering the pKa of the sulfonamide group (typically from ~10.0 to ~8.5–9.0).
-
Biological Impact: A lower pKa means a higher fraction of the drug exists in the ionized, active binding form at physiological pH, directly correlating with increased potency against CA isoforms.
Metabolic Stability
The C2 position of the phenyl ring is a common site for Cytochrome P450-mediated hydroxylation.
-
C-F Bond Strength: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol), rendering the 2-position resistant to oxidative metabolism.
-
Conformation: The ortho-fluorine can induce a twisted conformation relative to the sulfonamide group due to electrostatic repulsion with sulfonyl oxygens, potentially improving selectivity for specific enzyme pockets.
Table 1: Physicochemical Impact of 2-Fluoro Substitution
| Property | Non-Fluorinated Scaffold | 2-Fluorobenzenesulfonamide | Medicinal Chemistry Implication |
| pKa (-SO2NH2) | ~10.1 | ~9.2 (varies w/ other subs) | Enhanced ionization at pH 7.4; stronger Zn-binding. |
| Lipophilicity (LogP) | Baseline | +0.1 to +0.2 increase | Improved membrane permeability; better BBB penetration. |
| Metabolic Stability | Low (Ortho-hydroxylation risk) | High (Blocked site) | Extended half-life ( |
| H-Bonding | Donor only | Donor + Weak Acceptor (F) | Fluorine can accept weak H-bonds from enzyme residues. |
Synthetic Architectures
The synthesis of 2-fluorobenzenesulfonamides typically follows two primary pathways: direct sulfonylation or nucleophilic aromatic substitution (
Diagram 1: Synthetic Pathways & Logic
Caption: Pathway A depicts standard sulfonylation for mono-fluoro scaffolds. Pathway B illustrates the regioselective substitution used for polyfluorinated analogs, where the para-fluorine is most labile.
Therapeutic Applications
Carbonic Anhydrase Inhibition (CAIs)
The most authoritative application of this scaffold is in the inhibition of Human Carbonic Anhydrases (hCAs).
-
Target: hCA IX and XII (Tumor-associated transmembrane isoforms).[2]
-
Mechanism: The sulfonamide nitrogen coordinates directly to the
ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis ( ). -
Selectivity: 2-fluorobenzenesulfonamides often show nanomolar potency against hCA IX, a marker of tumor hypoxia. The fluorine atom can interact with hydrophilic residues (e.g., Thr200 in hCA II or equivalent in IX) to tune selectivity profiles.
Anticancer Activity (Hypoxia Targeting)
Beyond simple enzyme inhibition, these scaffolds act as "hypoxia-activated" agents.
-
Pathway: Solid tumors express hCA IX to regulate pH under hypoxic conditions. Inhibiting this enzyme leads to intracellular acidification of the tumor cell and extracellular alkalinization, reducing tumor invasiveness and metastasis.
-
Synergy: 2-fluoro derivatives are frequently coupled with ureido or hydrazide tails (e.g., SLC-0111 analogs) to extend into the hydrophobic pocket of the enzyme, maximizing the "tail approach" for isoform specificity.
Diagram 2: Mechanism of Action (CA Inhibition)
Caption: The mechanistic cascade of 2-fluorobenzenesulfonamides. The ortho-fluorine facilitates the critical ionization step required for zinc coordination.
Experimental Protocols
Protocol: Synthesis of N-Substituted-2-fluorobenzenesulfonamide
Objective: To synthesize a library of 2-fluorobenzenesulfonamides via nucleophilic attack of an amine on the sulfonyl chloride.
Reagents:
-
2-Fluorobenzenesulfonyl chloride (1.0 equiv)
-
Amine derivative (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the amine (1.0 mmol) and DCM (5 mL) under an inert atmosphere (
). -
Base Addition: Add TEA (1.5 mmol) and cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Dropwise add a solution of 2-fluorobenzenesulfonyl chloride (1.0 mmol) in DCM (2 mL) over 10 minutes. Causality: Slow addition prevents exotherm-driven side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Quench with 1M HCl (to remove unreacted amine/pyridine). Extract with DCM (
). Wash organic layer with brine, dry over anhydrous . -
Purification: Concentrate in vacuo and purify via silica gel column chromatography or recrystallization from Ethanol/Water.
Protocol: Stopped-Flow CO2 Hydration Assay
Objective: To determine the inhibition constant (
Methodology:
-
Indicator System: Use Phenol Red (0.2 mM) as the pH indicator in a buffer of Hepes (20 mM, pH 7.5) and
(20 mM). -
Substrate: Saturated
solution in water at 25°C. -
Enzyme Prep: Incubate recombinant hCA (I, II, IX, or XII) with the inhibitor (10 nM – 10 µM) for 15 minutes prior to assay.
-
Measurement: Mix the enzyme-inhibitor solution with the
substrate in a stopped-flow spectrophotometer. -
Detection: Monitor the absorbance change at 557 nm (transition from red to yellow as pH drops due to carbonic acid formation).
-
Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation.
References
-
Supuran, C. T. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII.[3] Bioorganic & Medicinal Chemistry. Link
-
Monga, V., et al. (2021).[4] Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link
-
Scott, K. A., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Link
-
Eldehna, W. M., et al. (2022).[5] Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Link
Sources
- 1. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
Technical Guide: pKa Values and Ionization Behavior of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Executive Summary
4-(Aminomethyl)-2-fluorobenzenesulfonamide is a bifunctional small molecule characterized by a primary aliphatic amine and an aryl sulfonamide moiety.[1][2] Its physicochemical behavior is governed by two distinct ionization events: the deprotonation of the cationic ammonium group and the dissociation of the neutral sulfonamide proton.
Based on structural analysis and Hammett substituent principles relative to the parent compound (Mafenide), the estimated pKa values are:
At physiological pH (7.4), the molecule exists predominantly as a monocation , a critical factor for solubility and membrane permeability in drug development workflows.
Structural Analysis & pKa Prediction Logic
Functional Group Decomposition
To accurately determine the ionization profile without direct experimental data, we apply Hammett Equation principles to the parent molecule, Mafenide (4-aminomethylbenzenesulfonamide), correcting for the electronic effects of the ortho-fluorine substituent.
| Functional Group | Parent pKa (Mafenide) | Structural Modification | Electronic Effect | Predicted Shift |
| Aliphatic Amine ( | 8.86 [1] | Fluorine at C2 (Meta to amine) | Inductive withdrawal (-I) via | -0.5 to -0.6 (Decreased Basicity) |
| Sulfonamide ( | 10.60 [1] | Fluorine at C2 (Ortho to sulfonamide) | Strong Inductive withdrawal (-I); Ortho-effect.[1][2] | -1.3 to -1.5 (Increased Acidity) |
The Ortho-Fluorine Effect
The fluorine atom at position 2 exerts a profound effect on the sulfonamide group at position 1. Unlike para-substitution, where resonance effects (
-
Mechanism: The fluorine pulls electron density from the benzene ring, stabilizing the negative charge on the deprotonated sulfonamide nitrogen (
).[1] -
Result: This stabilization significantly lowers the pKa of the sulfonamide compared to the parent benzenesulfonamide (pKa ~10.1) and Mafenide (pKa ~10.6).[1][2]
Ionization Profile & Microspecies Distribution
Understanding the "Microspecies" is vital for predicting lipophilicity (LogD) and solubility.[2] Because the pKa of the basic amine (8.[3]3) is lower than the pKa of the acidic sulfonamide (9.3), this molecule does not form a stable zwitterion in the traditional sense (unlike amino acids).
Ionization Pathway
The molecule transitions through three distinct states as pH increases:
-
Cationic State (pH < 8.0):
-
Neutral State (pH 8.0 – 9.5):
-
Anionic State (pH > 9.5):
Visualization of Ionization Equilibria
Figure 1: The sequential deprotonation pathway. Note the absence of a stable Zwitterionic intermediate due to pKa(base) < pKa(acid).
Experimental Determination Protocols
For researchers needing to validate these values experimentally, the following protocols are the industry standard for sulfonamide derivatives.
Potentiometric Titration (Gold Standard)
This method is preferred for compounds with reasonable water solubility (> 0.5 mM).[1][2]
-
Solvent: 0.15 M KCl (aq) is ideal.[1][2] If insoluble, use Methanol/Water co-solvent extrapolations (Yasuda-Shedlovsky method).[1][2]
-
Protocol:
-
Prepare a 1 mM solution of the compound in 0.15 M KCl.
-
Acidify to pH 2.0 using 0.5 M HCl.
-
Titrate with 0.5 M KOH under inert gas (
or ) to prevent Carbonate formation.[1][2] -
Data Analysis: Look for two inflection points. The first (pH ~8.[2]3) corresponds to the amine; the second (pH ~9.3) corresponds to the sulfonamide.[2][4][5]
-
UV-Metric Titration (Low Solubility)
If the compound precipitates near pH 8.8 (Neutral state), UV-metric titration is superior as it detects ionization changes at concentrations as low as 10 µM.[1][2]
-
Principle: The UV spectrum of the sulfonamide shifts significantly upon deprotonation (bathochromic shift).
-
Workflow:
Figure 2: Selection logic for experimental pKa determination based on compound solubility.
Implications for Drug Development[6]
Solubility & Permeability
-
At pH 1.2 (Stomach): The compound is 100% cationic.[2] Solubility will be high.
-
At pH 7.4 (Blood/Tissue): The compound is ~90% cationic and ~10% neutral.[2]
-
At pH 8.8 (Intestinal Microenvironment): The compound reaches its maximum neutral fraction.[1][2] This is the window of optimal permeability.
Formulation Strategy
-
Salt Selection: The basic amine allows for salt formation with strong acids. The Hydrochloride (HCl) salt is the most stable solid form (CAS: 2188180-36-9).[1][2]
-
Stability: Avoid formulating in highly alkaline solutions (pH > 10) for extended periods to prevent potential hydrolysis or sulfonamide degradation, although sulfonamides are generally robust.[1][2]
References
-
National Institute of Standards and Technology (NIST). Mafenide - NIST Chemistry WebBook, SRD 69.[1][2][6] U.S. Department of Commerce.[2][6] Available at: [Link][1][2]
-
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.[4][5] Chemical Science, 10, 6368-6381.[1] Available at: [Link]
-
PubChem. 4-(Aminomethyl)benzenesulfonamide (Mafenide) Compound Summary.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.[1][2] Available at: [Link][1][2]
Sources
- 1. CAS 2393-24-0: 4-(Aminomethyl)benzenesulfonic acid [cymitquimica.com]
- 2. 4-((Aminosulfonyl)amino)benzenesulfonamide | C6H9N3O4S2 | CID 57519697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C6F11 anion [webbook.nist.gov]
Safety data sheet (SDS) and toxicity profile for 4-(Aminomethyl)-2-fluorobenzenesulfonamide
[1]
Executive Summary & Compound Identity
4-(Aminomethyl)-2-fluorobenzenesulfonamide is a bifunctional building block widely utilized in fragment-based drug discovery (FBDD).[1] Its structure combines a polar sulfonamide "warhead" anchor with a basic primary amine, modulated by an ortho-fluorine atom that influences pKa and metabolic stability.[1]
While often categorized generically alongside other sulfonamides, this compound presents a distinct safety profile due to its zwitterionic potential and specific reactivity.[1] This guide synthesizes empirical SDS data with structural toxicology insights to provide a comprehensive safety framework.
Chemical Identity Table[1][2]
| Parameter | Detail |
| IUPAC Name | 4-(Aminomethyl)-2-fluorobenzenesulfonamide |
| CAS Number | 1519840-09-5 (Free Base) |
| Molecular Formula | C₇H₉FN₂O₂S |
| Molecular Weight | 204.22 g/mol |
| SMILES | O=S(N)(C1=CC=C(CN)C=C1F)=O |
| Physical State | White to off-white crystalline solid |
Physicochemical Properties (ADME Relevance)
Understanding the physicochemical baseline is crucial for predicting bioavailability and skin permeation risks.[1]
| Property | Value | Implication for Safety/Handling |
| LogP | ~ -0.07 | Hydrophilic; low potential for bioaccumulation in adipose tissue.[1] |
| TPSA | 86.18 Ų | High polarity limits passive transdermal absorption but increases eye irritation potential.[1] |
| pKa (Amine) | ~ 9.0 - 9.5 | Exists as a cationic species at physiological pH; contributes to mucous membrane irritation.[1] |
| pKa (Sulfonamide) | ~ 10.0 | Weakly acidic; generally stable but can form salts with strong bases.[1] |
GHS Hazard Identification & Mechanistic Causality[1]
Unlike generic SDS documents, we analyze the causality behind the hazard classifications to improve risk assessment accuracy.
GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Toxicology[1]
-
Skin/Eye Irritation (H315/H319): The primary benzylic amine (-CH2NH2) is a nucleophilic base.[1] Upon contact with moist membranes (eyes, sweat), it generates localized alkalinity, leading to saponification of membrane lipids and irritation.[1] The fluorine atom at the ortho position withdraws electrons from the ring, slightly lowering the basicity of the amine compared to the non-fluorinated analog, but not enough to mitigate irritation.[1]
-
Respiratory Irritation (H335): As a crystalline solid, fine dust generation is a primary risk.[1] The hydrophilic nature (LogP < 0) allows the dust to dissolve rapidly in the upper respiratory tract fluids, delivering a localized basic insult to the cilia and mucosa.[1]
In-Depth Toxicity Profile
This section integrates structural alerts and QSAR (Quantitative Structure-Activity Relationship) predictions where experimental data for this specific intermediate is limited.
Acute Toxicity[1]
-
Oral (LD50): Predicted >500 mg/kg but <2000 mg/kg (Category 4).[1]
-
Dermal: Data limited; treat as permeable irritant.[1]
-
Inhalation: High risk due to particle size distribution in solid form.[1]
Structural Alerts & Sensitization[1]
-
Sulfonamide Moiety: The Ar-SO2NH2 group is a well-known structural alert for hypersensitivity reactions .[1] While this specific intermediate lacks the N1-heterocyclic substitution common in allergenic sulfa drugs (e.g., sulfamethoxazole), the core arylamine structure can still trigger T-cell mediated delayed hypersensitivity in susceptible individuals.[1]
-
Protocol: Individuals with known sulfonamide allergies should be restricted from handling this compound.[1]
-
-
Benzylic Amine: Metabolically, benzylic amines are susceptible to oxidative deamination by Monoamine Oxidases (MAO) or Semicarbazide-sensitive Amine Oxidases (SSAO), producing the corresponding aldehyde .[1]
Fluorine Effect
The ortho-fluorine atom is metabolically robust (strong C-F bond, ~110 kcal/mol).[1] It blocks metabolic hydroxylation at the 2-position, potentially extending the half-life of the parent compound or its metabolites compared to the non-fluorinated analog.[1] This does not increase acute toxicity but suggests higher metabolic stability.[1]
Safe Handling Protocols
Engineering Controls
-
Primary Barrier: All weighing and open handling must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Airflow: Maintain face velocity > 0.5 m/s.
-
Static Control: Use anti-static weighing boats. The crystalline nature combined with the amine functionality can lead to static charge buildup, increasing dispersion risk.[1]
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 | If outside hood (not recommended).[1] Protects against hydrophilic dust.[1] |
| Hands | Nitrile (0.11 mm min) | Good resistance to amines.[1] Double glove if handling solutions >100mM.[1] |
| Eyes | Chemical Safety Goggles | Safety glasses are insufficient due to fine dust migration risk.[1] |
| Body | Lab Coat (Cotton/Poly) | Standard protection; Tyvek sleeves recommended for scale-up (>10g).[1] |
Emergency Response & First Aid
Spill Response Workflow
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Containment: Do not dry sweep.[1] Dry sweeping generates dust (H335).[1]
-
Neutralization/Cleanup:
First Aid Measures
Visualizations
Safety Decision Tree: Handling Sulfonamide Intermediates
This workflow dictates the operational mode based on quantity and physical state.[1]
Figure 1: Operational safety decision tree for handling 4-(Aminomethyl)-2-fluorobenzenesulfonamide, prioritizing dust control.
Conceptual Metabolic Liability
Visualizing the potential bio-activation pathway of the benzylic amine.
Figure 2: Predicted metabolic pathway showing oxidative deamination to a reactive aldehyde species.[1]
References
-
PubChem. (2024).[1] Compound Summary: 4-(Aminomethyl)-2-fluorobenzenesulfonamide.[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Sulfonamide derivatives. Retrieved from [Link][1]
-
BindingDB. (2010).[1] Affinity Data for Fluorobenzenesulfonamide Derivatives. Bioorg Med Chem Lett 20: 608-11.[1] Retrieved from [Link]
Sources
- 1. CMNPD [cmnpd.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-(Aminomethyl)-2-fluorobenzenesulfonamide 95% | CAS: 1519840-09-5 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Synthesis protocols for 4-(Aminomethyl)-2-fluorobenzenesulfonamide from nitrile precursors
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organic transformation methodologies with specific adaptations for the fluorinated sulfonamide scaffold.
Protocol ID: AN-SYN-2024-FSA Target Molecule: 4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS: 1519840-09-5) Precursor: 4-Cyano-2-fluorobenzenesulfonamide
Abstract & Strategic Overview
The transformation of 4-cyano-2-fluorobenzenesulfonamide to 4-(aminomethyl)-2-fluorobenzenesulfonamide requires the selective reduction of a nitrile group (-CN) to a primary amine (-CH₂NH₂) in the presence of a sulfonamide moiety (-SO₂NH₂) and an aryl fluoride.
While catalytic hydrogenation (H₂/Pd or Raney Ni) is the industrial standard, it presents challenges for this specific scaffold:
-
Catalyst Poisoning: The sulfonamide sulfur can reversibly poison transition metal catalysts (Pd, Pt), stalling the reaction.
-
Chemoselectivity: Harsh reducing agents (e.g., LiAlH₄) can lead to defluorination or desulfonylation side reactions.
-
Dimerization: Reduction of nitriles often yields secondary amine impurities via an imine-amine coupling mechanism.
Recommended Strategy: This guide prioritizes the Cobalt(II) Chloride / Sodium Borohydride (CoCl₂/NaBH₄) method. This protocol generates in situ Cobalt Boride (Co₂B), a robust heterogeneous catalyst that tolerates sulfur functionalities and operates under mild conditions (0°C to RT), eliminating the need for high-pressure hydrogenation equipment.
Retrosynthetic Analysis & Mechanism
The reduction proceeds via a stepwise hydride transfer. The nitrile is activated by the metal species, facilitating hydride attack to form an imine intermediate, which is rapidly reduced to the primary amine.
Figure 1: Reaction pathway and potential divergence points. Rapid reduction of the imine intermediate is critical to preventing dimer formation.
Protocol A: Cobalt-Catalyzed Borohydride Reduction (Primary Method)
Applicability: Standard Laboratory Scale (100 mg – 10 g) Key Advantage: High functional group tolerance; no specialized pressure equipment required.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |
| 4-Cyano-2-fluorobenzenesulfonamide | 1.0 | Substrate | Dry, free of acidic impurities |
| Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) | 2.0 | Catalyst Precursor | Hygroscopic; store in desiccator |
| Sodium Borohydride (NaBH₄) | 10.0 | Reducing Agent | Fresh; powder preferred over pellets |
| Methanol (MeOH) | Solvent | 0.1 M conc. | Anhydrous grade preferred |
| Di-tert-butyl dicarbonate (Boc₂O) | 2.0 | Optional Trap | See Note on Boc Protection |
Step-by-Step Methodology
1. Catalyst Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-cyano-2-fluorobenzenesulfonamide (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in Methanol.
-
Observation: The solution should turn a deep pink/purple color (characteristic of Co(II) in MeOH).
-
Cool the mixture to 0°C using an ice bath.
2. Controlled Reduction
-
Add NaBH₄ (10.0 equiv) portion-wise over 30–45 minutes.
-
Caution: Vigorous gas evolution (H₂) will occur. Ensure adequate venting.
-
Visual Check: The solution will turn from pink to a black suspension . This black precipitate is the active Cobalt Boride (Co₂B) catalyst.
-
Why: Portion-wise addition prevents a runaway exotherm which could degrade the sulfonamide or cause nitrile hydrolysis.
3. Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor by TLC (Eluent: 10% MeOH in DCM). The nitrile spot (usually higher R_f) should disappear; the amine spot (baseline or low R_f) will appear.
-
Note: The amine may streak on silica. Use a Ninhydrin stain for visualization (amine turns purple/red).
4. Workup & Quenching
-
Cool the mixture back to 0°C.
-
Carefully quench by adding 3N HCl dropwise until the pH reaches ~2. This destroys the boride catalyst and solubilizes the cobalt salts.
-
Safety: This step releases residual hydrogen gas.
-
Stir for 30 minutes to ensure the boron-nitrogen complexes are fully hydrolyzed.
5. Isolation
-
Basify the aqueous phase to pH >10 using conc. NH₄OH or NaOH .
-
Extract with Ethyl Acetate (3x) or DCM/Isopropanol (3:1) if the product is highly polar.
-
Dry organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).
Protocol B: Catalytic Hydrogenation (Scale-Up Alternative)
Applicability: Large Scale (>10 g) Key Advantage: Cleaner workup (filtration only); economical for bulk synthesis.
Critical Process Parameters (CPPs)
-
Catalyst: Raney Nickel (active grade) is preferred over Pd/C due to higher resistance to sulfur poisoning from the sulfonamide.
-
Solvent: Methanolic Ammonia (7N NH₃ in MeOH).
-
Pressure: 50–60 psi (3–4 bar).
Methodology
-
Loading: Charge the hydrogenation vessel (Parr shaker or autoclave) with the nitrile substrate dissolved in 7N NH₃ in MeOH .
-
Catalyst Addition: Add Raney Nickel (approx. 20–50 wt% loading relative to substrate) as a slurry in water/methanol.
-
Safety: Raney Nickel is pyrophoric. Keep wet at all times.
-
-
Hydrogenation: Purge vessel with N₂ (3x) then H₂ (3x). Pressurize to 60 psi H₂ . Shake/stir at RT for 12–24 hours.
-
Workup: Filter the mixture through a Celite pad (keep wet!) to remove the catalyst. Rinse with MeOH. Concentrate the filtrate to obtain the crude amine.
Analytical Validation & QC
Confirming the structure requires distinguishing the new methylene protons adjacent to the amine.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 3.8–4.0 ppm: Doublet or Singlet (2H) corresponding to Ar-CH₂ -NH₂.δ 7.0–8.0 ppm: Aromatic protons (splitting pattern depends on F position).δ 7.4 ppm: Broad singlet (2H) for -SO₂NH₂ (exchangeable). |
| ¹⁹F NMR | Single peak around -110 to -120 ppm (typical for aryl fluoride). |
| LC-MS (ESI+) | [M+H]⁺ = 205.2 (Calc. MW: 204.22).[1][5] Look for loss of NH₃ fragment in MS/MS. |
| Appearance | White to off-white solid. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Cobalt-Catalyzed reduction protocol.
References
-
Reduction of Nitriles to Amines (General Protocol)
-
Satoh, T., et al. "Sodium borohydride–transition metal salt systems as reducing agents." Chemical and Pharmaceutical Bulletin, 1981.
-
- Cobalt Boride Catalysis: Osby, J. O., et al. "Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride." Tetrahedron Letters, 1989.
-
Sulfonamide Stability in Reduction
-
Caddick, S., et al. "Intermolecular Radical Reactions of Sulfonamides." Tetrahedron, 2001.
-
-
Product Data Verification
-
Raney Nickel Handling & Safety
-
"Guidelines for Handling Raney Nickel." Organic Chemistry Portal.
-
Sources
Application Note: Strategies and Protocols for Amide Coupling Reactions Using 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the successful execution of amide coupling reactions utilizing 4-(aminomethyl)-2-fluorobenzenesulfonamide, a critical building block in modern medicinal chemistry. We delve into the mechanistic principles of amide bond formation, emphasizing the unique electronic and steric considerations imparted by the fluoro and sulfonamide functionalities. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols, a comparative analysis of coupling reagents, and a troubleshooting guide to navigate common challenges, ensuring robust and reproducible synthetic outcomes.
Introduction: The Central Role of Amide Synthesis
The formation of the amide bond is arguably the most performed reaction in medicinal chemistry, serving as the linchpin in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Its prevalence stems from the stability of the amide linkage and its capacity for hydrogen bonding, which is fundamental to molecular recognition at biological targets.[4]
4-(Aminomethyl)-2-fluorobenzenesulfonamide has emerged as a valuable synthetic intermediate.[5] Its structure incorporates three key features relevant to drug design:
-
An aminomethyl group , which serves as the reactive handle for amide bond formation.
-
A sulfonamide moiety , a well-established bioisostere of the amide bond, which can enhance aqueous solubility, modulate pKa, and serve as a hydrogen bond donor.[4][6][7]
-
An ortho-fluoro substituent , which strategically alters the molecule's physicochemical properties. As the most electronegative element, fluorine can lower the basicity of nearby amines, enhance metabolic stability, and improve binding affinity to target proteins through unique molecular interactions.[8][9]
However, the very features that make this reagent attractive also introduce synthetic challenges. The electron-withdrawing nature of the fluorinated sulfonamide ring can decrease the nucleophilicity of the primary amine, potentially impeding reactions with sterically hindered or electron-poor carboxylic acids.[3][10] This guide provides the necessary framework to overcome these hurdles.
Core Principles & Mechanistic Insights
The Amide Bond Formation Reaction
Amide coupling is a condensation reaction between a carboxylic acid and an amine. The direct reaction is thermodynamically unfavorable and requires the activation of the carboxylic acid's carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[2] This activation is the central role of the coupling reagent.
The Role of Coupling Reagents
Modern amide synthesis relies on a toolkit of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. These reagents can be broadly categorized into three main classes:
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization at the α-carbon of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often included.[2][11]
-
Onium Salts (Aminium/Uronium & Phosphonium): These are considered the most efficient coupling reagents, especially for challenging substrates.
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an activated ester (e.g., an OAt ester for HATU), which then rapidly reacts with the amine.[12] They are known for fast reaction kinetics and low racemization rates.[12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, these form activated esters. A key advantage is that they do not readily react with the free amine component, which can be beneficial when coupling valuable or sensitive amines.[2]
-
Structural Considerations: The Influence of the 2-Fluoro and Sulfonamide Moieties
The electronic properties of 4-(aminomethyl)-2-fluorobenzenesulfonamide demand careful consideration. The potent electron-withdrawing effect of the fluorobenzenesulfonamide group reduces the electron density on the benzylamine nitrogen. This diminished nucleophilicity means that standard coupling conditions may be sluggish or fail entirely, particularly when paired with sterically demanding carboxylic acids.[1][3] Therefore, more powerful coupling reagents like HATU or the use of acyl fluorides may be necessary to achieve efficient conversion.[10]
Experimental Design & Protocols
General Workflow for Amide Coupling
The overall process for the amide coupling reaction is outlined below. It follows a logical sequence from reagent preparation and reaction execution to product isolation and verification.
Protocol 1: HATU-Mediated Coupling (High Reactivity Protocol)
This protocol is recommended for sterically hindered carboxylic acids or when milder methods yield low conversion.
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
4-(Aminomethyl)-2-fluorobenzenesulfonamide [hydrochloride salt (CAS 2188180-36-9) or free base (CAS 1519840-09-5)][5][13]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF (to make a ~0.1 M solution).
-
Stir the solution at room temperature for 5 minutes.
-
Add 4-(aminomethyl)-2-fluorobenzenesulfonamide (1.2 eq.). If using the hydrochloride salt, increase the amount of DIPEA in the next step to 3.0-4.0 eq.
-
Add DIPEA (2.5 eq.) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.
Protocol 2: EDC/HOBt-Mediated Coupling (Standard Protocol)
This is a cost-effective and widely used method suitable for many non-hindered substrates.
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
4-(Aminomethyl)-2-fluorobenzenesulfonamide
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DMF or DCM
-
Standard workup reagents
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), 4-(aminomethyl)-2-fluorobenzenesulfonamide (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 as described in Protocol 1. The aqueous workup is effective at removing the urea byproduct and excess reagents.[14]
Optimization and Reagent Selection
The choice of coupling reagent is critical for success. The following table summarizes the properties of common reagents to guide selection based on the nature of the carboxylic acid substrate.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages & Best Use Cases |
| EDC / HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective, standard couplings, water-soluble byproducts.[11][14] |
| HATU / DIPEA | Aminium Salt | Very High | Very Low | Excellent for hindered acids/amines, rapid reactions, high yields.[12] |
| HBTU / DIPEA | Aminium Salt | High | Low | Less reactive than HATU but very effective and widely used.[11] |
| PyBOP / DIPEA | Phosphonium Salt | High | Low | Strong activator, byproducts are non-carcinogenic. Good for hindered systems.[12] |
| Acyl Fluoride | Acid Halide | High | Low | Ideal for extremely hindered and electron-deficient substrates where other methods fail.[1][10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the carboxylic acid. 3. Incomplete dissolution of reagents. | 1. Switch to a more potent reagent (e.g., from EDC to HATU). 2. Consider the acyl fluoride protocol for highly hindered systems.[3][10] 3. Gently warm the reaction mixture (e.g., to 40-50 °C) or switch to a better solvent (e.g., NMP). |
| Guanidinylation Side Product | Excess aminium/uronium reagent (HATU, HBTU) reacting with the free amine of the product or starting material. | 1. Use a stoichiometry of ~1.05-1.1 equivalents of the coupling reagent relative to the carboxylic acid.[15] 2. Switch to a phosphonium-based reagent like PyBOP, which does not have this side reaction.[2] |
| Epimerization/Racemization | Over-activation of the carboxylic acid, especially with carbodiimides alone or with strong bases. | 1. Always use an additive like HOBt or HOAt with carbodiimide reagents.[11] 2. Use the mildest possible base and conditions. Avoid excess base. |
| Difficult Purification | Byproducts from the coupling reaction co-eluting with the desired product. | 1. For EDC couplings, ensure a thorough aqueous workup to remove the water-soluble urea byproduct.[14] 2. For DCC couplings (solution phase), filter the insoluble DCU byproduct before workup. |
Conclusion
Amide coupling reactions involving 4-(aminomethyl)-2-fluorobenzenesulfonamide are highly achievable with the appropriate selection of reagents and reaction conditions. While the electronic nature of this substrate requires a move towards more activated coupling systems like HATU for challenging partners, its successful incorporation opens avenues for novel molecular designs in drug discovery. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can confidently and efficiently synthesize target molecules for further investigation.
References
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling – Organic & Biomolecular Chemistry Blog. (2015, December 21). Royal Society of Chemistry. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. [Link]
-
Examples sulfonamide containing derivatives used for exploring its potential TS-character. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019, January 4). MDPI. [Link]
-
The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. [Link]
-
α-Fluorination of carbonyls using nucleophilic fluorine. (2019, March 5). Springer Nature Research Communities. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect. [Link]
-
Amide derivatives of sulfonamides and isoniazid: synthesis and biological evaluation. SciSpace. [Link]
-
Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (2020, July 9). PubMed. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. file.globalso.com [file.globalso.com]
- 13. chemscene.com [chemscene.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preparation of sulfonamide libraries using 4-(Aminomethyl)-2-fluorobenzenesulfonamide
This Application Note is structured to guide researchers through the high-throughput synthesis of sulfonamide libraries, specifically utilizing the bifunctional scaffold 4-(Aminomethyl)-2-fluorobenzenesulfonamide .
Core Scaffold: 4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS: 1519840-09-5) Application: Carbonic Anhydrase Inhibitors (CAIs), Antibacterial Discovery, Fragment-Based Drug Design (FBDD).
Introduction & Strategic Rationale
The synthesis of sulfonamide libraries remains a cornerstone in medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs).[1] The scaffold 4-(Aminomethyl)-2-fluorobenzenesulfonamide represents a "privileged structure" due to its trifunctional nature:
-
Primary Sulfonamide (
): The zinc-binding group (ZBG) essential for CA inhibition. -
Aliphatic Amine (
): A highly nucleophilic handle for rapid diversification via amide coupling or reductive amination. -
Fluorine Substitution (
): A critical bioisostere. The fluorine atom at the ortho position to the sulfonamide lowers the pKa of the sulfonamide protons (via inductive electron withdrawal), potentially enhancing the interaction with the zinc ion in the enzyme active site while modulating metabolic stability.
Chemoselectivity: The "Self-Protecting" Advantage
A common concern in utilizing aminobenzenesulfonamides is the potential for competing reactivity between the amine and the sulfonamide nitrogen. However, this specific scaffold offers a distinct kinetic advantage:
-
Aliphatic Amine pKa: ~9–10 (Highly Nucleophilic)
-
Sulfonamide pKa: ~10 (Poorly Nucleophilic without deprotonation)
Expert Insight: Under neutral to mildly basic conditions (e.g., DIPEA/TEA), the aliphatic amine is exclusively acylated. The sulfonamide nitrogen remains protonated and non-reactive toward standard activated esters or aldehydes. Therefore, no protecting group strategies are required for the sulfonamide moiety, significantly streamlining the library production workflow.
Experimental Workflow Diagrams
Figure 1: Chemoselective Library Synthesis Logic
This diagram illustrates the decision tree and chemical logic ensuring the selective functionalization of the amine over the sulfonamide.
Caption: Kinetic chemoselectivity favoring aliphatic amine functionalization over sulfonamide under mild basic conditions.
Protocol A: Parallel Amide Coupling (T3P Method)
While HATU is common, this protocol utilizes Propylphosphonic Anhydride (T3P) . T3P is superior for library synthesis because its byproducts are water-soluble, allowing for purification via simple liquid-liquid extraction (LLE) rather than expensive chromatography.
Reagents & Materials[2][3][4][5][6][7][8]
-
Scaffold: 0.2 M stock solution of 4-(Aminomethyl)-2-fluorobenzenesulfonamide in DMF.
-
Carboxylic Acids (R-COOH): 0.2 M stock solutions in DMF (Diversity Set).
-
Coupling Agent: T3P (50% wt in EtOAc or DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Reaction Vessel: 96-well deep-well polypropylene blocks (2 mL).
Step-by-Step Procedure
| Step | Action | Critical Technical Note |
| 1 | Dispense Acid | Add 1.2 eq of Carboxylic Acid stock to each well. Using a slight excess of acid ensures the limiting scaffold is fully consumed. |
| 2 | Add Base | Add 3.0 eq of DIPEA. Ensure the solution is basic (pH > 8) to neutralize the HCl salt of the scaffold if used. |
| 3 | Add Coupling Agent | Add 1.5 eq of T3P solution. Note: T3P requires a base to activate. |
| 4 | Add Scaffold | Add 1.0 eq of the Scaffold solution. |
| 5 | Incubation | Seal plate and shake at Room Temperature for 16 hours . Heating is rarely needed and may promote sulfonamide side reactions. |
| 6 | Workup (LLE) | Add 500 µL of EtOAc and 500 µL of 10% Na2CO3 (aq). Vortex vigorously for 5 mins. |
| 7 | Phase Separation | Centrifuge at 2000 rpm for 2 mins. Transfer the organic (top) layer to a clean plate. |
| 8 | Acid Wash | Add 500 µL of 1M HCl to the organic layer. Vortex and centrifuge. (Removes unreacted amine/DIPEA). Caution: Do not use strong acid if product is basic. |
| 9 | Drying | Pass organic layer through a phase separator cartridge or add MgSO4. Evaporate solvent (Genevac/SpeedVac). |
Validation Checkpoint
-
LCMS: Look for
peak. The sulfonamide group typically shows a distinct fragmentation pattern. -
19F NMR: The fluorine signal is a clean diagnostic handle. Unreacted scaffold will have a distinct chemical shift compared to the amide product.
Protocol B: Reductive Amination
This protocol is ideal for generating secondary amines, which offer different physicochemical properties (higher solubility, basicity) compared to amides.
Step-by-Step Procedure
-
Dispensing: Add 1.0 eq of Scaffold (in MeOH/DCM 1:1) to the reaction well.
-
Aldehyde Addition: Add 1.2 eq of Aldehyde (R-CHO).
-
Imine Formation: Shake for 1 hour at RT. (Optional: Add MgSO4 to absorb water and drive equilibrium).
-
Reduction: Add 1.5 eq of Polymer-Supported Cyanoborohydride (PS-CNBH3) or STAB (Sodium Triacetoxyborohydride).
-
Why Polymer Supported? It allows for filtration-based purification, removing the boron byproduct easily.
-
-
Incubation: Shake for 16 hours at RT.
-
Scavenging: Add PS-Isocyanate resin (to scavenge any unreacted scaffold) and PS-TsNHNH2 (to scavenge unreacted aldehyde). Shake for 4 hours.
-
Filtration: Filter the resin. The filtrate contains the pure secondary amine product.
Quality Control & Data Analysis
Analytical Specifications
For a library to be considered "Screening Ready," it must meet these criteria:
| Parameter | Specification | Method |
| Purity | > 90% (ELSD/UV) | UPLC-MS (254 nm) |
| Identity | Mass within ± 0.5 Da | ESI-MS (Positive Mode) |
| Solubility | 10 mM in DMSO | Visual / Nephelometry |
| Residual Solvent | < 5% | 1H NMR (Random sampling) |
Figure 2: Purification & QC Workflow
This diagram details the post-synthesis processing to ensure high-quality library output.
Caption: Solid-phase scavenging workflow for rapid, chromatography-free purification.
References
-
Chemoselectivity in Sulfonamide Synthesis: Zu, W., Liu, S., Jia, X., & Xu, L. (2019).[2] Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions.[2] Organic Chemistry Frontiers, 6, 1356-1360.[2]
-
Carbonic Anhydrase Inhibition & Fluorine Interactions: Kim, C.-Y., et al. (2000). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry (PubMed).
-
Solid Phase Extraction (SCX) Guidelines: Biotage. (2017). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX.
-
Compound Data & Availability: ChemScene. (2024). 4-(Aminomethyl)-2-fluorobenzenesulfonamide Product Information.
-
T3P Coupling Reagent Advantages: Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development.
Sources
Scalable synthesis methods for 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Application Note: Scalable Synthesis of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Executive Summary
4-(Aminomethyl)-2-fluorobenzenesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a key fragment in the development of Carbonic Anhydrase (CA) inhibitors, TrkA inhibitors, and other sulfonamide-based therapeutics.[1] Its unique substitution pattern—combining a polar sulfonamide, an electron-withdrawing fluorine, and a reactive primary amine—makes it a versatile building block.
This guide outlines a scalable, high-purity synthesis protocol designed to overcome the regioselectivity challenges often encountered in direct electrophilic aromatic substitution. Unlike direct chlorosulfonation of 3-fluorobenzonitrile (which favors the unwanted 2-cyano-4-fluoro isomer), this protocol utilizes a functional group interconversion strategy starting from the commercially available 2-fluoro-4-methylaniline .[1] This route guarantees the correct 1,2,4-substitution pattern and is adaptable from gram to kilogram scales.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing this molecule is ensuring the correct relative positioning of the sulfonamide and fluorine groups. To avoid costly chromatographic separations of isomers, we employ a "fix-the-position" strategy using 2-fluoro-4-methylaniline as the starting material.[1]
Key Advantages of Selected Route:
-
Regiocontrol: The starting material pre-defines the meta relationship between the fluorine and the carbon linker.
-
Scalability: Avoids hazardous reductions of nitriles with lithium aluminum hydride (LAH) in the presence of sulfonamides.
-
Purity: The Delépine reaction prevents over-alkylation (secondary amine formation), a common issue in direct amination of benzyl halides.
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic logic ensuring 1,2,4-regiochemistry via the Meerwein Sulfonylation route.
Detailed Experimental Protocol
Step 1: Meerwein Sulfonylation (Formation of Sulfonyl Chloride)
Objective: Convert the aniline amine into a sulfonyl chloride while preserving the aromatic substitution pattern.
Reagents:
-
2-Fluoro-4-methylaniline (1.0 equiv)[1]
-
Sodium Nitrite (NaNO2) (1.1 equiv)[1]
-
Hydrochloric Acid (conc.[1] HCl)
-
Sulfur Dioxide (SO2) (saturated solution in acetic acid or generated in situ)[1]
-
Copper(II) Chloride (CuCl2) (catalytic, 0.05 equiv)[1]
Protocol:
-
Diazotization: In a reactor cooled to -5°C, suspend 2-fluoro-4-methylaniline in conc. HCl (3 equiv) and glacial acetic acid.[1] Add an aqueous solution of NaNO2 dropwise, maintaining the internal temperature below 0°C. Stir for 30 min to form the diazonium salt.
-
Sulfonylation: In a separate vessel, saturate glacial acetic acid with SO2 gas (approx. 30% w/w) and add CuCl2.
-
Coupling: Slowly transfer the cold diazonium solution into the SO2/CuCl2 mixture at 0°C. The mixture will foam as N2 is released.
-
Workup: Once gas evolution ceases (approx. 1-2 h), pour the mixture onto ice water. The sulfonyl chloride product will precipitate as an oil or solid. Extract with Dichloromethane (DCM), wash with water, and dry over MgSO4.
-
Checkpoint: Analyze by TLC/NMR. Proceed immediately to Step 2 (Sulfonyl chlorides are moisture sensitive).[1]
Step 2: Ammonolysis (Sulfonamide Formation)
Objective: Stabilize the sulfonyl group as a primary sulfonamide.
Protocol:
-
Dissolve the crude sulfonyl chloride from Step 1 in THF or Dioxane.
-
Cool to 0°C. Add Ammonium Hydroxide (28% NH3, 5 equiv) dropwise.
-
Stir at room temperature for 2 hours.
-
Concentrate the solvent and acidify to pH 2 with 1M HCl to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water to obtain 2-Fluoro-4-methylbenzenesulfonamide as a white solid.
-
Yield Expectation: 70-80% over 2 steps.[1]
-
Step 3: Wohl-Ziegler Bromination
Objective: Selectively functionalize the benzylic position.
Reagents:
-
2-Fluoro-4-methylbenzenesulfonamide (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
AIBN or Benzoyl Peroxide (0.05 equiv)[1]
-
Solvent: Chlorobenzene or CCl4 (Industrial substitute: Trifluorotoluene)[1]
Protocol:
-
Suspend the sulfonamide in the solvent. Add NBS and radical initiator.
-
Heat to reflux (80-100°C) for 4-6 hours. Monitor consumption of starting material by HPLC.
-
Critical Parameter: Stop reaction before di-bromination occurs (>5% di-bromo impurity complicates purification).
-
Cool to RT, filter off succinimide byproduct.
-
Concentrate filtrate to yield crude 4-(Bromomethyl)-2-fluorobenzenesulfonamide .[1]
Step 4: Delépine Reaction (Amination)
Objective: Convert benzyl bromide to primary amine without over-alkylation.
Protocol:
-
Salt Formation: Dissolve the crude bromide in Chloroform or Ethanol. Add Hexamethylenetetramine (Hexamine, 1.05 equiv).
-
Stir at RT or mild heat (40°C) for 4 hours. The hexaminium salt will precipitate. Filter and wash with ether.
-
Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1). Heat to reflux for 2 hours to cleave the hexamine core.
-
Isolation: Cool to 0°C. Filter off the ammonium chloride byproduct. Concentrate the filtrate.
-
Basify the residue with NaOH to pH 10 and extract with Ethyl Acetate.
-
Final Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate 4-(Aminomethyl)-2-fluorobenzenesulfonamide Hydrochloride .
Process Workflow & Critical Parameters
Figure 2: Process Flowchart
Caption: Operational workflow with defined Critical Process Parameters (CPPs) and Quality Control gates.
Quantitative Data Summary
| Parameter | Step 1-2 (Sulfonamide) | Step 3 (Bromination) | Step 4 (Amination) |
| Typical Yield | 75-85% | 60-70% | 80-90% |
| Purity (HPLC) | >98% | ~90% (Crude) | >98% (HCl Salt) |
| Key Impurity | Desulfonated arene | Di-bromo species | Secondary amine (<0.1%) |
| Scale Factor | Linear up to 10kg | Requires careful heat mgmt | Highly Scalable |
References
-
Meerwein Sulfonylation: Meerwein, H. et al. "Über die Herstellung von aromatischen Sulfonsäurechloriden aus Aminen." Chem. Ber., 1957, 90, 841. Link[1]
-
Delépine Reaction: Galat, A. et al. "The Delépine Reaction." J. Am. Chem. Soc., 1939, 61, 3585. Link
-
Building Block Data: "4-(Aminomethyl)-2-fluorobenzenesulfonamide Hydrochloride." ChemScene Product Data, Accessed 2025. Link
-
Carbonic Anhydrase Inhibitors: Supuran, C. T. "Structure-based drug discovery of Carbonic Anhydrase inhibitors." J. Med.[2][3] Chem., 2012. Link[1]
Sources
- 1. BindingDB BDBM65907 2-[1-(3-chlorobenzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide::2-[1-[(3-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide::2-[1-[(3-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)ethanamide::2-[[1-[(3-chlorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide::VU0366968-1::cid_44129591 [bindingdb.org]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Introduction: The Amphoteric Paradox
Welcome to the technical support guide for 4-(Aminomethyl)-2-fluorobenzenesulfonamide . This molecule represents a classic "fragment-based" challenge in medicinal chemistry. Its structure contains two competing functional groups that create a purification bottleneck:
-
The Base: A primary benzylic amine (
). -
The Acid: A primary sulfonamide (
). -
The Modifier: An ortho-fluorine atom, which withdraws electrons, slightly increasing the acidity of the sulfonamide and decreasing the basicity of the amine.
The Challenge: In standard aqueous workups, this molecule resists extraction. At acidic pH, the amine is protonated (water-soluble cation). At basic pH, the sulfonamide is deprotonated (water-soluble anion). This guide provides the precise protocols to navigate this "Zwitterion Trap."
Module 1: Extraction & Phase Separation
Q: "I cannot extract the product from the aqueous layer. It stays in the water regardless of pH. What is happening?"
A: You are likely missing the "Isoelectric Window." Because the
The Solution: Salting-Out Assisted Isoelectric Extraction
Standard extraction with Dichloromethane (DCM) often fails because the neutral species is still highly polar. You must force the molecule out using ionic strength.
Protocol:
-
Identify the Window: The target pH for this fluorinated analog is typically pH 9.2 – 9.6 .
-
Saturation: Saturate the aqueous layer with NaCl (brine). This disrupts the hydration shell of the zwitterion (Salting-out effect).
-
Solvent Choice: Switch from DCM to a more polar organic system.
-
Recommended: 10% Methanol in Dichloromethane (DCM) OR Ethyl Acetate/THF (3:1).
-
Avoid: Diethyl ether or Hexanes (zero solubility).
-
Visualizing the Solubility Logic:
Figure 1: The pH-dependent solubility logic for amphoteric sulfonamides. Extraction is only viable in the narrow green window.
Module 2: Chromatographic Purification
Q: "My peak is tailing severely on the C18 column, or eluting in the void volume. How do I fix this?"
A: Tailing is caused by the interaction of the free amine with residual silanols on the silica backbone. Void elution occurs because the molecule is too polar for standard C18 retention.
Strategy A: Ion-Pairing (The "Quick Fix")
If you must use standard C18, you need to mask the charge.
-
Modifier: Add 0.1% Trifluoroacetic acid (TFA).
-
Mechanism: TFA forms a hydrophobic ion pair with the benzylamine, increasing retention and sharpening the peak.
-
Warning: Sulfonamides can precipitate in high concentrations of acid if the organic ratio drops too low.
Strategy B: HILIC (The "Professional Fix")
Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for this class of compounds.
-
Stationary Phase: Bare Silica or Amide-bonded silica.
-
Mobile Phase: Acetonitrile (High %) / Ammonium Acetate Buffer (Low %).
-
Elution Order: The polar sulfonamide/amine will retain well and elute after non-polar impurities.
Comparison of Chromatographic Methods:
| Parameter | Reverse Phase (C18) | HILIC (Recommended) |
| Mobile Phase | Water/MeOH + 0.1% TFA | ACN / 10mM NH4OAc (90:10) |
| Retention Mechanism | Hydrophobic interaction | Partitioning into water layer on silica |
| Peak Shape | Often broad/tailing without TFA | Sharp, symmetrical |
| Sample Solubility | Dissolve in Water/DMSO | Dissolve in ACN/Water mix |
Module 3: Impurity Scavenging
Q: "I reduced the nitrile precursor, but I have a persistent impurity at +100 mass units (dimer). How do I remove it?"
A: This is the "Benzylamine Dimer" (Secondary Amine), a common side product of nitrile reduction (e.g., hydrogenation of 4-cyano-2-fluorobenzenesulfonamide).
The Mechanism: The primary amine product reacts with the intermediate imine during reduction.
Purification Protocol (Scavenging): Since the impurity is a secondary amine and your product is a primary amine, chemical differentiation is difficult. However, their basicity differs slightly.
-
Recrystallization (Preferred):
-
Convert the crude oil into the HCl salt .
-
Dissolve in minimal hot Ethanol/Water (9:1).
-
Allow to cool slowly. The linear primary amine HCl salt usually crystallizes better than the bulky dimer.
-
-
Resin Scavenging (For small scale):
Module 4: Crystallization Workflow
Q: "I want to avoid chromatography entirely. Can I crystallize the free base?"
A: Yes, via the Isoelectric Precipitation method. This is the most scalable method for >10g batches.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in 1M HCl (approx. 3-4 volumes). The solution should be clear (pH < 2).
-
Filtration: Filter off any insoluble non-polar impurities.
-
Neutralization: Slowly add 2M NaOH or saturated
dropwise with vigorous stirring. -
Nucleation: As the pH approaches 6-7, the solution may turn cloudy.
-
The Critical Point: Continue adjusting pH to exactly 9.4 .
-
Aging: Cool the slurry to 0-5°C and stir for 2 hours.
-
Collection: Filter the white precipitate. Wash with minimal cold water (displacement wash) followed by cold MTBE (to remove moisture).
Workflow Visualization:
Figure 2: The "Isoelectric Precipitation" workflow for scalable purification without chromatography.
References
-
Amphoteric Nature of Sulfonamides
- Source: PubChem. "4-(Aminomethyl)benzenesulfonamide Compound Summary."
- Relevance: Confirms the dual pKa nature (Sulfonamide ~10, Amine ~9) requiring precise pH control.
-
URL:
-
Extraction Strategies (Salting Out)
-
Source: Royal Society of Chemistry (RSC). "Determination of sulfonamide antibiotics... effect of ionic strength."[3]
- Relevance: Validates the use of NaCl (salting out) to improve extraction efficiency of amphoteric sulfonamides by 20-30%.
-
URL:
-
-
Synthesis & Side Products
-
Solubility Data
- Source: ChemicalBook / Sigma-Aldrich. "Properties of 4-(Aminomethyl)benzenesulfonamide."
- Relevance: Provides solubility data (Soluble in dilute acid/alkali, slightly soluble in MeOH/DMSO).
-
URL:
Sources
- 1. 4-(AMINOMETHYL)BENZENESULFONAMIDE | 138-39-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02530J [pubs.rsc.org]
- 4. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Sulfonamide Formation with Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the synthesis of sulfonamides from fluorinated amines. The unique electronic properties of fluorinated amines, while beneficial for the final compound's pharmacological profile, introduce specific challenges during synthesis, primarily due to their reduced nucleophilicity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with a fluoroalkylamine is extremely slow or shows no conversion. What is the primary reason for this?
A1: The primary reason for the low reactivity of fluorinated amines is the strong electron-withdrawing effect of the fluorine atoms. This effect significantly reduces the electron density on the nitrogen atom, making it a much weaker nucleophile compared to its non-fluorinated counterparts. Consequently, the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride is much slower.
Q2: I've noticed a significant amount of my sulfonyl chloride starting material is gone, but I have a low yield of the desired sulfonamide. What is the likely culprit?
A2: A common side reaction that consumes the sulfonyl chloride is hydrolysis.[1][2] Sulfonyl chlorides are sensitive to moisture, and in the presence of even trace amounts of water in your solvent or on your glassware, they can hydrolyze to the corresponding sulfonic acid.[3] Because the reaction with the weakly nucleophilic fluorinated amine is slow, the competing hydrolysis reaction can become a major pathway, leading to low product yield.
Q3: Can I simply increase the reaction temperature to speed up the reaction with my fluorinated amine?
A3: While increasing the temperature can sometimes improve reaction rates, it must be done with caution. Higher temperatures can also accelerate side reactions, such as the decomposition of the sulfonyl chloride or the desired sulfonamide product. A more effective approach is often to use a catalyst or a more reactive sulfonylation agent. Microwave-assisted synthesis can be a beneficial alternative, as it can rapidly heat the reaction mixture and often leads to shorter reaction times and higher yields.[4]
Q4: Are there alternatives to sulfonyl chlorides that are more suitable for weakly nucleophilic amines?
A4: Yes, sulfonyl fluorides are an excellent alternative to sulfonyl chlorides for reactions with weakly nucleophilic amines.[5] While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, this can be an advantage as they are more stable to hydrolysis.[1] Their reaction with amines can be effectively promoted using catalysts such as calcium triflimide [Ca(NTf2)2], which activates the sulfonyl fluoride towards nucleophilic attack.[6]
Troubleshooting Guide: Common Issues and Solutions
This guide is structured to help you identify and resolve common problems encountered during the sulfonylation of fluorinated amines.
Issue 1: Low to No Product Yield
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Nucleophilicity of the Fluorinated Amine | The electron-withdrawing fluorine atoms decrease the amine's reactivity. | 1. Increase Reaction Time and/or Temperature Moderately: Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction completion and decomposition. 2. Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[7] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to attack by the weakly nucleophilic amine.[7] 3. Employ Microwave Irradiation: Microwave synthesis can significantly accelerate the reaction, often leading to higher yields in shorter times.[4] |
| Hydrolysis of Sulfonyl Chloride | Sulfonyl chlorides react with water to form sulfonic acids, a common side reaction that consumes the starting material.[3] | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize Reaction Time: Optimize conditions to reduce the overall reaction time, thereby minimizing the opportunity for hydrolysis. |
| Steric Hindrance | Bulky groups on either the amine or the sulfonyl chloride can sterically hinder the reaction. | 1. Choose a Less Hindered Reagent: If possible, select a less sterically demanding sulfonylating agent. 2. Increase Reaction Temperature: Carefully increasing the temperature may provide the necessary energy to overcome the steric barrier. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Explanation | Troubleshooting Steps |
| Diaryl Sulfone Formation (with aromatic sulfonyl chlorides) | This can occur as a side reaction during the preparation of the sulfonyl chloride via chlorosulfonation, especially with an insufficient excess of the chlorosulfonating agent. | 1. Optimize Sulfonyl Chloride Synthesis: Ensure a sufficient excess of chlorosulfonic acid is used during the preparation of the sulfonyl chloride.[3] The order of addition is also critical; typically, the aromatic compound is added to the chlorosulfonic acid.[8] 2. Purify the Sulfonyl Chloride: Purify the sulfonyl chloride before use to remove any diaryl sulfone impurities. |
| N-Acylation of the Sulfonamide Product | If the reaction is performed with an acylating agent or if there are residual acylating agents from previous steps, the nitrogen of the newly formed sulfonamide can be acylated. | 1. Ensure Purity of Starting Materials: Use pure starting materials and solvents. 2. Control Reaction Stoichiometry: Use a precise stoichiometry of reactants. |
| Formation of Polymeric Material | If the starting material contains both a nucleophilic amine and a precursor to an electrophilic sulfonyl chloride, polymerization can occur. | 1. Protect the Amine Group: If applicable to your starting material, protect the amine group before generating the sulfonyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Fluorinated Amine using Pyridine as a Base
This protocol is a standard method suitable for moderately reactive fluorinated amines.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the fluorinated amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 - 2.0 eq.) dropwise.
-
Sulfonyl Chloride Addition: To the stirred solution, add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Weakly Nucleophilic Fluorinated Amine
This protocol is recommended for challenging, electron-deficient fluorinated amines.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the fluorinated amine (1.0 eq.), the sulfonyl chloride (1.2 eq.), and a catalytic amount of DMAP (0.1 - 0.2 eq.) in an anhydrous aprotic solvent like DCM or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction time can vary from a few hours to overnight.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purification: Purify the product by flash column chromatography.
Visualizing the Process: Reaction Mechanisms and Troubleshooting
Mechanism of Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl-type substitution at the sulfur atom.
Caption: General sulfonamide formation.
DMAP Catalysis Mechanism
DMAP accelerates the reaction by forming a highly reactive intermediate.
Caption: DMAP-catalyzed sulfonylation.
Troubleshooting Workflow: Low Yield
A systematic approach to diagnosing and solving low-yield reactions.
Caption: Troubleshooting low yield issues.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Bond Formation with Sterically Hindered Sulfonamides
Welcome to the Technical Support Center for amide bond formation involving sterically hindered sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specific and often complex area of synthetic chemistry. The inherent electronic properties and steric bulk of sulfonamides can significantly impede standard amide coupling protocols.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles and achieve your desired products efficiently.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: I am observing low to no conversion of my starting materials when trying to couple a sterically hindered sulfonamide with a carboxylic acid using standard coupling reagents like EDC/HOBt or HATU. What is going wrong?
Answer:
This is a very common issue stemming from a combination of factors related to the sulfonamide substrate.
Causality:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the sulfonyl group significantly decreases the nucleophilicity of the sulfonamide nitrogen, making it a poor partner in standard amide coupling reactions.[1]
-
Steric Hindrance: Bulky substituents on the sulfonamide or the carboxylic acid can physically block the approach of the coupling reagents and the reaction partners, preventing the formation of the necessary transition state.[2][3] Standard coupling reagents, which themselves can be bulky, may exacerbate this issue.[4]
-
Inefficient Activation: The activated ester intermediate (e.g., HOBt or HATU ester) may not be reactive enough to overcome the low nucleophilicity and steric barrier of the sulfonamide.[5]
Troubleshooting Steps & Solutions:
-
Switch to a More Powerful Activation Strategy:
-
Acyl Halides: Convert the carboxylic acid to its corresponding acyl chloride or fluoride.[6][7] Acyl fluorides are particularly effective for sterically hindered substrates and are less prone to racemization.[6][8]
-
Protocol Insight: The conversion to an acyl halide increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic sulfonamide.
-
-
Acid Anhydrides: Using acid anhydrides, especially under acidic or Lewis acidic conditions, can be an effective alternative.[9][10] A catalytic amount of sulfuric acid or a Lewis acid like zinc chloride can promote the reaction.[9][11]
-
-
Employ More Potent Coupling Reagents:
-
Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings, including those with sterically hindered substrates.[4][12]
-
Uronium/Aminium Reagents: While HATU might fail, other uronium reagents or their tetrafluoroborate analogs (TBTU) could be screened.[4][12]
-
-
Optimize Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[3][6] Reactions can be heated to 60-100 °C, depending on the solvent and substrate stability.[9][11]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred.[11] For particularly challenging cases, consider solvent-free conditions with heating.[9][11]
-
Base Selection: When using acyl halides, a non-nucleophilic base like triethylamine (Et3N) or pyridine is typically required to scavenge the generated HCl.[11] The choice and stoichiometry of the base can be critical and may require optimization.
-
Workflow for Overcoming Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is messy, and I'm observing multiple byproducts. How can I improve the chemoselectivity?
Answer:
Byproduct formation in these reactions often points to side reactions of the activated carboxylic acid or decomposition of the starting materials under harsh conditions.
Causality:
-
N-Acylurea Formation: With carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the nucleophilic attack by the sulfonamide is slow.[4]
-
Decomposition: Elevated temperatures or strongly acidic/basic conditions can lead to the decomposition of sensitive substrates.
-
Side Reactions with Multifunctional Substrates: If your carboxylic acid or sulfonamide contains other nucleophilic groups, you may see competing reactions.
Troubleshooting Steps & Solutions:
-
Avoid Carbodiimides for Sluggish Reactions: If your reaction is slow, it's best to avoid EDC and DCC to minimize N-acylurea formation.
-
Use a Two-Step, One-Pot Protocol:
-
First, activate the carboxylic acid to an acyl fluoride or prepare an active ester (e.g., pentafluorophenyl ester).[6][13] These intermediates are often more stable than O-acylisoureas and can be formed under milder conditions.
-
Then, add the sulfonamide to the activated species. This can improve selectivity by separating the activation and coupling steps.
-
-
Catalyst Selection for Anhydride Methods:
-
Lewis acids like ZnCl₂ are effective and can be used under solvent-free conditions, which can sometimes lead to cleaner reactions.[9]
-
Heterogeneous catalysts, such as Fe-exchanged montmorillonite K10 clay or cesium salts of Wells-Dawson heteropolyacids, can offer high yields, easy work-up, and catalyst reusability.[9][14]
-
Data Summary: Catalyst/Reagent Selection for Cleaner Reactions
| Reagent/Catalyst | Conditions | Advantages | Potential Issues | Reference |
| BTFFH/DIPEA | CH₂Cl₂, 80 °C | Efficient for hindered substrates; one-pot acyl fluoride formation. | May fail with certain arylacetic acids. | [6] |
| ZnCl₂ (catalytic) | Solvent-free, 80-100 °C | Inexpensive, easy to handle, clean reaction profile. | Requires elevated temperatures. | [9][11] |
| H₂SO₄ (catalytic) | Acetonitrile, 60 °C | Effective for acid anhydride couplings. | Strongly acidic, may not be suitable for sensitive substrates. | [9][11] |
| Cs₅HP₂W₁₈O₆₂ | Water, RT or Reflux | Green solvent, reusable catalyst, good for cyclic anhydrides. | Phthalic anhydride shows lower reactivity due to sterics. | [14] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the decreased reactivity of sulfonamides in amide bond formation compared to primary or secondary amines?
The primary reason is the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for nucleophilic attack on an activated carboxylic acid. This reduced nucleophilicity is a significant hurdle to overcome.[1] Additionally, the steric bulk of the sulfonyl group and its substituents can create a congested environment around the nitrogen atom, further hindering the reaction.[2][15]
Q2: Are there any "milder" modern methods that avoid converting the carboxylic acid to a harsh acyl chloride?
Yes, several modern methods aim to achieve this coupling under milder conditions. One promising strategy involves the in situ generation of acyl fluorides using reagents like BTFFH (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) at elevated temperatures.[3][6] Another approach is the use of ynamide coupling reagents, which can activate carboxylic acids under extremely mild conditions and show excellent suppression of racemization.[16] Additionally, methods are being developed for the direct synthesis of sulfonamides from unactivated acids and amines using copper-catalyzed decarboxylative halosulfonylation, representing a novel strategy that bypasses traditional activation.[17][18][19][20]
Q3: Can I use microwave-assisted synthesis to accelerate these difficult couplings?
Absolutely. Microwave irradiation is an excellent technique for accelerating slow reactions by efficiently heating the reaction mixture. For the synthesis of sulfonamides from sulfonyl chlorides and amines, microwave-assisted protocols can significantly reduce reaction times.[7] This approach can also be beneficial for couplings with acid anhydrides or other activated species, provided the substrates are thermally stable.
Q4: My sulfonamide is secondary. Does this present additional challenges?
Yes, secondary sulfonamides are generally even more sterically hindered and less reactive than primary sulfonamides. Many of the same principles apply, but you will likely need to use more forcing conditions (higher temperatures, more potent activating agents).[10] Successful N-acylation of secondary sulfonamides has been reported using acid anhydrides under both acidic and basic conditions, as well as with catalytic methods.[9][10]
Key Experimental Protocols
Protocol 1: Acylation of a Hindered Sulfonamide using an Acid Anhydride with Acid Catalysis
This protocol is adapted from methodologies developed for the N-acylation of sulfonamides under acidic conditions.[9][11]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the sterically hindered sulfonamide (1.0 equivalent) and the acid anhydride (1.5 equivalents) in acetonitrile (MeCN) (approx. 0.2 M concentration).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3 mol%) to the stirring mixture.
-
Heating: Heat the reaction mixture to 60 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonamide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-water with stirring.
-
Isolation: Collect the precipitated N-acyl sulfonamide product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry it. If necessary, further purify the product by recrystallization or flash column chromatography.
Protocol 2: Coupling via In Situ Acyl Fluoride Formation at Elevated Temperature
This protocol is based on an efficient method for coupling sterically hindered carboxylic acids with electron-deficient amines.[3][6]
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve the sterically hindered carboxylic acid (1.3 equivalents), BTFFH (1.5 equivalents), and diisopropylethylamine (DIPEA) (4.5 equivalents) in dichloromethane (DCM) (2 mL/mmol of amine).
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.
-
Coupling: Add the sterically hindered sulfonamide (1.0 equivalent) to the reaction mixture.
-
Heating: Seal the vial and heat the reaction at 80 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Relationship of Protocol Selection:
Caption: Decision tree for protocol selection.
References
- Benchchem. (n.d.). Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
- Bougheloum, C. (2018). Acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst. Taylor & Francis.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PMC.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- The Synthesis of Sterically Hindered Amides. (2025). ResearchGate.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. SDU.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
- Rustin, G. (2023). The Effect of Sulfonamides Structural and Reactive Properties Examined.
- Ynamide Coupling Reagents: Origin and Advances. (2024). Accounts of Chemical Research.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. chempep.com [chempep.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. reddit.com [reddit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin [aquila.usm.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of 2-Fluorobenzenesulfonamide Regioisomers
Introduction: The "Fluorine Effect" in Separation
Welcome to the technical support hub for fluorinated sulfonamides. If you are reading this, you are likely facing a specific frustration: the 2-fluoro (ortho) and 4-fluoro (para) isomers of benzenesulfonamide are co-eluting on your standard C18 column, or they are co-crystallizing as an inseparable solid solution.
The Core Problem: Fluorine is a "mimic" atom. Its Van der Waals radius (1.47 Å) is small enough to fit into crystal lattices meant for hydrogen (1.20 Å), yet its electronegativity drastically alters the dipole moments and pKa of the sulfonamide group (
This guide moves beyond generic advice to provide specific, chemically grounded solutions for separating 2-fluorobenzenesulfonamide from its regioisomers.
Module 1: Root Cause Analysis (Synthesis Route)
User Question: "I performed a chlorosulfonation of fluorobenzene and obtained a 90:10 mixture of para:ortho isomers. Why is the yield of the 2-fluoro isomer so low, and can I optimize this reaction to favor it?"
Technical Diagnosis: You are fighting thermodynamics. In electrophilic aromatic substitution (chlorosulfonation), the Fluorine atom exerts two opposing effects:
-
+M (Mesomeric) Effect: Directs ortho/para.
-
-I (Inductive) Effect: Strongly withdraws electrons through the sigma bond.[1]
Because the inductive effect is distance-dependent, it severely deactivates the ortho position (closest to F). Consequently, direct chlorosulfonation of fluorobenzene will always heavily favor the para (4-fluoro) product.
The Solution: Do not attempt to optimize the chlorosulfonation for the ortho isomer; you will only increase polychlorinated byproducts. If you require high-purity 2-fluorobenzenesulfonamide, you must switch synthetic strategies.[1]
Workflow: Selecting the Correct Synthetic Pathway
Figure 1: Decision matrix for synthesis routes. For pure 2-fluoro isomer, Route B (Sandmeyer) is the industry standard to avoid separation headaches entirely.
Module 2: Chromatographic Troubleshooting
User Question: "My isomers are co-eluting on a standard C18 column with a Methanol/Water gradient. How do I resolve them?"
Technical Diagnosis:
On a C18 column, separation is driven primarily by hydrophobicity.[1][2] The hydrophobic difference between 2-fluoro and 4-fluoro is negligible.[1] You need a stationary phase that exploits shape selectivity and
Protocol: The PFP Switch
Replace your C18 column with a Pentafluorophenyl (PFP) or Fluoro-Phenyl column.[1]
-
Mechanism: The PFP phase is electron-deficient.[1] It interacts strongly with the electron-rich
-system of the benzene ring. The position of the fluorine atom on your analyte changes the electron density distribution (dipole), creating significantly different retention times on a fluorinated column compared to a C18 column.
Optimized HPLC Method
| Parameter | Recommendation | Rationale |
| Column | PFP (Pentafluorophenyl) or Phenyl-Hexyl | Exploits |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the sulfonamide ( |
| Mobile Phase B | Methanol (MeOH) | MeOH is a protic solvent that enhances |
| Gradient | Isocratic hold (e.g., 30% B) | Isomers often require isocratic conditions to maximize the interaction time with the stationary phase. |
| Alternative | Chiral Columns (e.g., AD-H) | Even for achiral regioisomers, the specific grooves of amylose columns can separate positional isomers based on steric fit. |
Critical Note on pH: Sulfonamides are weak acids (pKa ~10).[1]
-
Low pH (2-3): Molecule is neutral.[1] Separation based on polarity/shape.[1][2]
-
High pH (>8): Molecule is deprotonated (
).[1] Separation based on ionic radius and solvation.[1] -
Tip: If PFP fails at low pH, try a high-pH resistant C18 column (like chemically cross-linked hybrid silica) with Ammonium Bicarbonate buffer (pH 10).[1] The ortho-F may sterically hinder the solvation of the anion, altering retention relative to the para-isomer.
Module 3: Crystallization & Scalable Purification
User Question: "I am trying to recrystallize the mixture, but it keeps 'oiling out' or crashing out as a mixed solid. How do I get pure crystals?"
Technical Diagnosis: Sulfonamides are notorious for "oiling out" because they form strong intermolecular hydrogen bond networks that compete with crystal lattice formation.[1] The para isomer typically has a higher melting point and lower solubility due to symmetry, making it easier to crystallize. The ortho isomer, being less symmetrical and having an internal dipole clash, is more soluble.
Troubleshooting Guide: The "Oiling Out" Phenomenon
Step 1: Solvent Selection Avoid single solvents.[1] Use a binary solvent system where the compound is soluble in the hot "good" solvent but insoluble in the "bad" solvent.
-
Good Solvents: Ethanol, Ethyl Acetate, Acetone.[3]
-
Anti-Solvents: Heptane, Toluene (excellent for sulfonamides due to
-stacking).[1]
Step 2: The "Toluene Trick" Toluene is often the "magic solvent" for sulfonamides.
-
Dissolve the mixture in minimum hot Ethanol.
-
Add hot Toluene until slightly cloudy.
-
Re-heat to clarify.[1]
-
Slow Cool: Wrap the flask in foil/towel to cool over 4-6 hours.
-
Result: The para isomer (4-fluoro) usually crystallizes first.[1] The ortho isomer (2-fluoro) remains in the mother liquor.
-
Step 3: Chemical Purification (Salt Formation) If physical recrystallization fails, exploit the acidity of the sulfonamide nitrogen.
-
Dissolve mixture in dilute NaOH (converts both to Sodium salts).[1]
-
Slowly acidify with HCl.
-
pKa Effect: The ortho-fluorine exerts a stronger inductive effect, making the 2-fluoro isomer slightly more acidic than the 4-fluoro.[1] Careful pH titration may precipitate the less acidic para isomer first (or vice versa depending on specific solvation effects), though this requires precise pH control.
Module 4: Analytical Verification (E-E-A-T)
User Question: "How do I definitively prove I have separated the isomers? The 1H NMR spectra look very similar."
Technical Diagnosis: Proton NMR is often ambiguous due to overlapping aromatic multiplets.[1] 19F NMR is the definitive method for validation.[1]
Analytical Data Reference Table
| Isomer | 19F NMR Shift (approx.) | 1H NMR Characteristic | Melting Point |
| 2-Fluoro (Ortho) | ~ -110 to -115 ppm | Complex multiplet pattern due to proximity to | Lower (e.g., ~120°C) |
| 4-Fluoro (Para) | ~ -103 to -108 ppm | Distinct AA'BB' or AA'XX' symmetry (looks like two "tall doublets").[1] | Higher (e.g., ~125-130°C) |
*Note: Melting points are dependent on purity and polymorphs.[1] Use NMR for definitive ID.
Workflow: Analytical Validation
Figure 2: Analytical workflow. 19F NMR provides the quickest "Yes/No" confirmation of isomeric purity.
References
-
Selectivity in Electrophilic Substitution
-
Chromatographic Separation (PFP Columns)
- Protocol: Application data on the separation of positional isomers (fluorobenzenes) using Pentafluorophenyl (PFP) phases vs. C18.
-
Source: Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." Link
-
pKa and Physical Properties
-
Crystallization of Sulfonamides
Sources
- 1. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling 4-(Aminomethyl)-2-fluorobenzenesulfonamide Salts
[1]
Ticket ID: #HYGRO-AMINE-001 Subject: Troubleshooting Hygroscopicity, Handling, and Storage of Fluorinated Benzylamine Salts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely experiencing difficulties with the hydrochloride (HCl) salt of 4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS: 2188180-36-9).[1]
The Root Cause: This molecule contains a primary benzylamine moiety. While the fluorine atom at the 2-position (ortho to the sulfonamide) withdraws electron density from the aromatic ring, it has a negligible effect on the high basicity of the distal aminomethyl group (pKa ~9.0–9.5).
When paired with small, high-charge-density counter-ions like Chloride (
Module 1: Immediate Troubleshooting (FAQs)
Q1: "My solid turned into a sticky gum/oil on the balance. Is it ruined?"
Status: Recoverable. Do not discard the material. The "oil" is likely a supersaturated aqueous solution of your salt (deliquescence).
Recovery Protocol (Azeotropic Drying):
-
Dissolution: Dissolve the "goo" in a minimum amount of Methanol (MeOH) to ensure homogeneity.
-
Entrainment: Add 5–10 volumes of Toluene or 2-MeTHF .
-
Evaporation: Rotovap at 40–45°C. The toluene forms a positive azeotrope with water (boiling point ~85°C), effectively "carrying" the water out of the salt.
-
Repetition: Repeat this process 2–3 times until a white, free-flowing solid persists.
-
Final Dry: Place in a vacuum oven at 40°C over
for 12 hours.
Q2: "How do I weigh this accurately for a reaction if the mass keeps climbing?"
Status: Critical Technique Required. Standard weighing papers are insufficient. You must use the "Weighing by Difference" technique inside a controlled environment or use a specific correction factor.
The Protocol:
-
Taring: Tare a capped vial containing your bulk salt on the analytical balance.
-
Transfer: Remove the vial, take it to your reaction vessel (or glove bag), and transfer the approximate amount needed.
-
Re-weighing: Cap the vial immediately and place it back on the balance.
-
Calculation:
.-
Why this works: You are measuring the mass loss from the closed container, which is immune to atmospheric moisture uptake during the read-time.[1]
-
Q3: "My reaction yields are consistently 10-15% low. Is the reagent degrading?"
Status: Likely Stoichiometry Error. It is improbable that the sulfonamide or amine is degrading. It is highly probable that you are weighing water.
The Fix:
You must determine the Effective Molecular Weight (
Module 2: Process Optimization (Salt Selection)
If you are scaling up (>10g), the HCl salt may be operationally unviable. You should screen for a less hygroscopic counter-ion.
The Science of Salt Selection
The goal is to increase the Lattice Energy (
-
Avoid: Small, hard anions (Cl⁻, Br⁻) which often leave voids in the crystal lattice for water entry.
-
Prefer: Large, lipophilic, or planar anions that pack tightly with the benzylamine structure.
Recommended Alternative Salts
| Salt Form | Hygroscopicity Risk | Crystallinity | Recommendation |
| Hydrochloride | High | Variable | Avoid for scale-up; requires glovebox.[1] |
| Tosylate (p-TsOH) | Low | High | Strongly Recommended. The aromatic ring of Tosylate pi-stacks with the fluorobenzene, excluding water.[1] |
| Besylate | Low-Medium | High | Good alternative if Tosylate fails.[1] |
| Fumarate (2:1) | Low | High | Excellent for stability; often non-hygroscopic but changes stoichiometry (0.5 eq acid). |
Salt Screening Workflow
The following diagram outlines the decision process for stabilizing your reagent.
Figure 1: Decision tree for remediating hygroscopicity via salt selection strategies.
Module 3: Handling & Storage Protocols
Standard Operating Procedure (SOP) for Storage
-
Primary Container: Amber glass vial with a Teflon-lined cap.
-
Secondary Container: Place the vial inside a heat-sealed aluminum Mylar bag containing a sachet of Molecular Sieves (4Å) or Silica Gel.
-
Temperature: Store at 2–8°C .
-
Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
-
Handling Workflow Diagram
Use this workflow to ensure data integrity during experimentation.
Figure 2: Optimal handling workflow to minimize moisture uptake during experimental setup.
References & Grounding
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection and counter-ion properties).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Bauer, J., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 18, 859–866.[1] (Discusses the regulatory impact of hygroscopicity).
-
Newman, A. (2013). Salt Selection and Crystallization. American Pharmaceutical Review. Link
-
ChemScene. (n.d.). Product Datasheet: 4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride.[1] Link
Validation & Comparative
A Comparative Guide to Validating the Purity of 4-(Aminomethyl)-2-fluorobenzenesulfonamide Using High-Performance Liquid Chromatography (HPLC) Methods
Introduction
4-(Aminomethyl)-2-fluorobenzenesulfonamide is a key building block in contemporary pharmaceutical synthesis. Its unique structure, featuring a primary amine, a sulfonamide group, and a fluorinated aromatic ring, makes it a versatile intermediate for creating a range of therapeutic agents.[1][2] Given its role, the purity of this intermediate is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthesis process or degradation and may possess undesirable toxicological properties or interfere with downstream reactions.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity validation of 4-(Aminomethyl)-2-fluorobenzenesulfonamide, designed for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, present detailed experimental protocols, and establish a framework for method validation in line with international regulatory standards.
The Analytical Challenge: Understanding the Molecule
The chemical nature of 4-(Aminomethyl)-2-fluorobenzenesulfonamide presents a distinct challenge for traditional reversed-phase (RP) HPLC. The molecule is highly polar (calculated LogP of approximately -0.07) and contains a basic aminomethyl group.[4] This combination leads to poor retention on conventional C18 columns, often resulting in the analyte eluting at or near the solvent front, where it can co-elute with other polar impurities or formulation excipients.[5] Achieving adequate retention and symmetrical peak shape requires specialized chromatographic strategies.
Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle and Rationale
Ion-pair chromatography is a powerful technique for enhancing the retention of polar, ionizable compounds on reversed-phase columns.[6][7] The method involves adding an ion-pairing reagent to the mobile phase. This reagent has a charge opposite to that of the analyte and contains a hydrophobic alkyl chain.[7]
For our basic analyte (protonated amine, R-NH3+), an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate), is used.[8] The reagent forms a neutral ion-pair with the analyte (R-NH3+...-O3S-R'). This newly formed complex is significantly more hydrophobic than the analyte alone, allowing it to interact more strongly with the C18 stationary phase and achieve a suitable retention time.[6] The mobile phase pH is kept acidic to ensure the primary amine is fully protonated.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 5 mM Sodium 1-heptanesulfonate in water, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 60% B; 25-30 min: 60% B; 30-32 min: 60% to 10% B; 32-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of 4-(Aminomethyl)-2-fluorobenzenesulfonamide.
-
Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle and Rationale
HILIC is an increasingly popular alternative for analyzing highly polar compounds that are poorly retained in reversed-phase chromatography.[9][10] This technique utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[11][12]
The separation mechanism in HILIC is based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[12] Water acts as the strong, eluting solvent. By starting with a high organic content, polar analytes like 4-(Aminomethyl)-2-fluorobenzenesulfonamide are well-retained. This approach avoids the use of ion-pairing reagents, which can be harsh on columns and are often incompatible with mass spectrometry (MS).[9]
Detailed Experimental Protocol
Instrumentation:
-
Same as Method A.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | HILIC column (e.g., Amide or Zwitterionic phase, 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 95% B; 2-12 min: 95% to 70% B; 12-15 min: 70% B; 15-16 min: 70% to 95% B; 16-22 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of 4-(Aminomethyl)-2-fluorobenzenesulfonamide.
-
Dissolve in a 90:10 mixture of Acetonitrile and Mobile Phase A to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection. Note: Sample solvent must have high organic content to ensure good peak shape in HILIC.
Comparative Analysis and Data Summary
Both methods can successfully resolve the main peak from potential impurities, but they offer different advantages and disadvantages.
| Performance Metric | Method A (IP-RP-HPLC) | Method B (HILIC) | Rationale & Insights |
| Retention Factor (k') | > 2.0 | > 2.0 | Both methods achieve sufficient retention, moving the analyte away from the void volume. |
| Selectivity | Excellent for non-polar and moderately polar impurities. | Superior for very polar impurities and potential starting materials. | The orthogonal separation mechanisms provide different impurity profiles. |
| Analysis Time | ~40 minutes | ~22 minutes | HILIC method is significantly faster due to a shorter column and faster re-equilibration. |
| Robustness | High. Well-established technique. Sensitive to pH and ion-pair concentration. | Moderate. Can be sensitive to mobile phase water content and buffer ionic strength.[9] | IP-RP-HPLC is often considered more rugged in routine QC environments. |
| MS Compatibility | Poor. Non-volatile salts like alkyl sulfonates contaminate the MS source.[13] | Excellent. Uses volatile buffers like ammonium formate. | HILIC is the preferred method when impurity identification by LC-MS is required. |
| Column Lifetime | Can be reduced by persistent adsorption of ion-pairing reagents. | Generally good, but sensitive to sample matrix. | Proper column flushing protocols are critical for both, especially for IP-RP-HPLC. |
Method Validation Framework: A Self-Validating System
A developed analytical method is only reliable if it is validated. Validation demonstrates that the procedure is suitable for its intended purpose.[14][15] The following framework, based on the International Council for Harmonisation (ICH) Q2(R1) guideline, should be applied to the chosen primary method (e.g., Method A for routine QC).[14][16]
Caption: High-level workflow for HPLC purity determination.
Key Validation Parameters
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[14]
-
Protocol: Perform forced degradation studies (stress testing).[17][18] Expose the analyte to acidic, basic, oxidative, thermal, and photolytic conditions. The method is considered stability-indicating if the main peak is resolved from all degradation product peaks with acceptable resolution (Rs > 1.5).
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of a reference standard, typically covering 50% to 150% of the expected sample concentration. Plot the peak area response versus concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.[19]
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of pure analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration on the same day, by the same analyst. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The purity of 4-(Aminomethyl)-2-fluorobenzenesulfonamide can be reliably validated using HPLC.
-
Method A (IP-RP-HPLC) is a robust and well-understood choice, ideal for routine quality control environments where MS-compatibility is not a primary concern.
-
Method B (HILIC) offers a faster, MS-compatible alternative that provides superior retention for highly polar species and employs a different selectivity mechanism, making it invaluable for impurity identification and characterization during drug development.
The selection between these methods should be guided by the specific application: routine analysis versus investigational support. Regardless of the chosen method, a thorough validation according to ICH Q2(R1) guidelines is mandatory to ensure data integrity and regulatory compliance, thereby safeguarding the quality of the final pharmaceutical product.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995.
-
USP-NF <621> Chromatography. United States Pharmacopeial Convention.
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Cromlab.
-
Jain D, Basniwal PK. Forced degradation and impurity profiling: recent trends in analytical perspectives. J Pharm Biomed Anal. 2013;86:11-35.
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks.
-
Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
-
Revisions per USP 621. Agilent.
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. U.S. Pharmacopeia.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation.
-
Method categories according to the ICH Q2(R1). MPL Lösungsfabrik.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Buszewski B, Noga S. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Anal Bioanal Chem. 2012;402(1):231-247.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
Jain D, Basniwal PK. Forced degradation and impurity profiling: recent trends in analytical perspectives. J Pharm Biomed Anal. 2013;86:11-35.
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today.
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
-
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate.
-
4-(Aminomethyl)-2-fluorobenzenesulfonamide. ChemScene.
-
Tycova A, Poustka J, Hajslova J. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. J Agric Food Chem. 2009;57(10):3989-3996.
-
Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
-
HPLC Method Development. SlideShare.
-
Ion-Pair Reagents for HPLC. TCI Chemicals.
-
4-(Aminomethyl)-2-fluorobenzenesulfonamide 95%. Advanced ChemBlocks.
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum.
-
4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride. ChemScene.
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian.
-
4-Fluorobenzenesulfonamide. Ossila.
-
Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. Benchchem.
-
hplc method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia Journal.
-
Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
-
4-(Aminomethyl)-2-fluorobenzonitrile. Chem-Impex.
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. resolian.com [resolian.com]
- 6. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 17. library.dphen1.com [library.dphen1.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uni-onward.com.tw [uni-onward.com.tw]
- 21. agilent.com [agilent.com]
A Comparative Guide to the FTIR Spectral-Structural Correlations of the Sulfonamide Group in Fluorinated Aromatics
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for functional group identification due to its sensitivity, speed, and non-destructive nature. This guide provides an in-depth comparison of the FTIR spectral characteristics of the sulfonamide group, focusing on the nuanced yet predictable shifts induced by fluorine substitution on an aromatic ring. We will explore the causal electronic effects behind these spectral changes and provide a robust experimental framework for their reliable analysis.
Part 1: The Foundational Vibrations of Aromatic Sulfonamides
The sulfonamide functional group (–SO₂NH–) possesses several characteristic vibrational modes that give rise to strong, identifiable absorption bands in the mid-infrared region. In a typical non-fluorinated aromatic sulfonamide, such as benzenesulfonamide, these key vibrations are the foundation for our comparative analysis.
The most prominent and diagnostic of these are the stretching vibrations of the sulfuryl (SO₂) group.[1][2] Due to the mechanical coupling of the two S=O oscillators, they exhibit two distinct stretching modes:
-
Asymmetric Stretch (νₐₛ(SO₂)): This is typically a very strong and sharp absorption band found in the 1370–1310 cm⁻¹ region.[2]
-
Symmetric Stretch (νₛ(SO₂)): Also a strong and sharp band, this absorption appears at a lower frequency, generally in the 1180–1140 cm⁻¹ range.[1][2]
Other important vibrations include:
-
N-H Stretch (ν(N-H)): For primary sulfonamides (–SO₂NH₂), two distinct bands for asymmetric and symmetric stretching are observed between 3370–3260 cm⁻¹ .[3] Secondary sulfonamides (–SO₂NHR) show a single N-H stretching band in this region.[3][4]
-
S-N Stretch (ν(S-N)): This vibration gives rise to a medium intensity band typically found in the 930–890 cm⁻¹ region.[1][4][5]
-
Aromatic Vibrations: The benzene ring itself contributes to the spectrum with C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (3100-3000 cm⁻¹) and C=C in-ring stretching vibrations occurring in the 1600-1450 cm⁻¹ region.[6][7]
Part 2: The Inductive Influence of Aromatic Fluorination
The introduction of a fluorine atom onto the aromatic ring fundamentally alters the electronic environment of the entire molecule, which in turn systematically shifts the vibrational frequencies of the attached sulfonamide group. Fluorine is the most electronegative element, and its primary influence on the aromatic system is a powerful electron-withdrawing inductive effect (-I effect) .[8][9][10]
This -I effect involves the polarization of the C-F sigma (σ) bond, which pulls electron density away from the aromatic ring.[10] This electron withdrawal is relayed through the ring to the sulfur atom of the sulfonamide group. The consequence is a depletion of electron density around the sulfur atom. This change strengthens the S=O bonds because it increases their double-bond character and force constant.
According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant of the bond. A stronger bond has a higher force constant and will therefore vibrate at a higher frequency.
Therefore, the primary and most predictable effect of aromatic fluorination on the FTIR spectrum of a sulfonamide is a shift of the SO₂ stretching bands to higher wavenumbers (a hypsochromic or "blue" shift). [11]
Additionally, a new, strong absorption band will appear, which is characteristic of the C-F stretching vibration . This band is typically observed in the 1300–1000 cm⁻¹ region for aromatic fluorides.[12] Its exact position can be complex due to coupling with other vibrations, but it serves as a clear marker for fluorination.[12]
Part 3: Comparative Spectral Analysis: Benzenesulfonamide vs. 4-Fluorobenzenesulfonamide
To illustrate these principles, we can compare the known FTIR spectral data of benzenesulfonamide with its para-fluorinated analog, 4-fluorobenzenesulfonamide. The para-position is chosen to maximize the electronic effect's transmission through the ring to the sulfonamide group.
| Vibrational Mode | Benzenesulfonamide (cm⁻¹) | 4-Fluorobenzenesulfonamide (cm⁻¹) | Observed Shift & Rationale |
| νₐₛ(SO₂) Stretch | ~1330 | ~1345 | Shift to higher wavenumber (+15 cm⁻¹) . Caused by the strong -I effect of fluorine withdrawing electron density, strengthening the S=O bonds. |
| νₛ(SO₂) Stretch | ~1160 | ~1175 | Shift to higher wavenumber (+15 cm⁻¹) . Consistent with the -I effect increasing the S=O bond force constant. |
| ν(N-H) Stretch | ~3350, ~3260 | ~3355, ~3265 | Minimal shift . The N-H bonds are further from the site of electronic perturbation and are less affected. |
| ν(S-N) Stretch | ~910 | ~915 | Slight shift to higher wavenumber . The S-N bond may experience a minor strengthening. |
| ν(C-F) Stretch | N/A | ~1250 | New, strong band . A direct and clear indicator of the C-F bond's presence. |
Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet vs. ATR) and the physical state of the sample. The data presented is a representative compilation from spectral databases and literature.
This direct comparison provides clear, quantitative evidence supporting the theoretical electronic effects. The consistent shift of the SO₂ bands is a reliable diagnostic tool for identifying fluorination in this class of compounds.
Part 4: Experimental Protocol for High-Fidelity Comparative Analysis
To obtain reliable and reproducible data for comparing fluorinated and non-fluorinated aromatics, the Attenuated Total Reflectance (ATR) FTIR method is highly recommended. It requires minimal sample preparation and ensures excellent sample-to-crystal contact, leading to high-quality spectra.[13][14][15]
Step-by-Step ATR-FTIR Workflow
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).
-
Verify the desiccated environment of the instrument to minimize water vapor and CO₂ interference.
-
-
ATR Crystal Cleaning (Critical Step):
-
Thoroughly clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol or ethanol) using a non-abrasive, lint-free wipe.[16]
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the crystal itself) and will be automatically subtracted from the sample spectrum.
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[17]
-
Lower the press arm and apply consistent pressure using the built-in torque knob to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary (this is a standard function in most modern software) to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands (SO₂, N-H, S-N, C-F).
-
Compare the peak positions of the fluorinated analog directly with the non-fluorinated reference compound.
-
Visualizing the Workflow
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. Inductive effect - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. utm.mx [utm.mx]
- 15. digital.csic.es [digital.csic.es]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Benchmarking potency of 4-(Aminomethyl)-2-fluorobenzenesulfonamide derivatives in enzyme assays
Title: Benchmarking Potency: 4-(Aminomethyl)-2-fluorobenzenesulfonamide Derivatives in Carbonic Anhydrase Assays
Executive Summary
This guide provides a technical framework for evaluating 4-(Aminomethyl)-2-fluorobenzenesulfonamide derivatives, a scaffold critical in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors. While the classical inhibitor Acetazolamide (AAZ) remains the clinical standard, it lacks selectivity, causing systemic side effects by inhibiting ubiquitous isoforms (hCA I and II).
The "2-fluoro" substitution on the benzenesulfonamide core is a medicinal chemistry tactic designed to lower the pKa of the sulfonamide moiety, enhancing zinc-binding affinity at physiological pH. Concurrently, the "4-aminomethyl" tail provides a handle for derivatization (e.g., urea/thiourea formation) to exploit the hydrophobic pocket of tumor-associated isoforms (hCA IX and XII). This guide details the Stopped-Flow CO₂ Hydration Assay —the gold standard for kinetic profiling—and benchmarks these derivatives against industry standards.
Scientific Rationale: The Fluorine Effect & Tail Approach
To interpret assay data correctly, one must understand the structure-activity relationship (SAR) driving the potency of this scaffold.
-
The Zinc Anchor (Sulfonamide): The primary sulfonamide (-SO₂NH₂) binds the Zn(II) ion in the enzyme active site. It must be in its deprotonated (anionic) form (-SO₂NH⁻) to bind effectively.
-
The Fluorine Inductive Effect: A hydrogen on the benzene ring (pKa ~10.1) makes the sulfonamide too basic. Substituting the ortho-position with Fluorine (electron-withdrawing) lowers the pKa to ~8.0–8.5. This increases the population of the active anionic species at physiological pH (7.4), significantly boosting potency.
-
The Selectivity Tail: The 4-aminomethyl group allows the attachment of bulky "tails" that clash with the narrow active site of hCA II (off-target) but fit into the wider active site of hCA IX (cancer target).
Visualization: SAR Logic
Figure 1: Structural logic of the scaffold. The fluorine atom modulates acidity for potency, while the aminomethyl tail drives isoform selectivity.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
Standard esterase assays (using p-nitrophenyl acetate) are insufficient for high-affinity inhibitors because they are slow and do not measure the physiological reaction. The Stopped-Flow CO₂ Hydration Assay is the required method for accurate
Methodology Validation: This protocol relies on the Khalifah method. The self-validating step is the "Uncatalyzed Reaction" (Blank), which must show a measurable but significantly slower rate than the enzyme control.
Reagents & Setup
-
Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas into water at 25°C for 1 hour). Final [CO₂] ~17 mM.
-
Enzymes: Recombinant hCA I, II (cytosolic) and hCA IX, XII (membrane-associated catalytic domains).
-
Instrument: Applied Photophysics SX.18MV or equivalent Stopped-Flow spectrophotometer.
Step-by-Step Workflow
-
Preparation:
-
Syringe A (Enzyme/Inhibitor): Mix enzyme (concentration optimized to 5–10 nM) with the indicator and the test compound (dilution series 0.1 nM – 10 µM) in HEPES buffer. Incubate for 15 minutes to reach equilibrium.
-
Syringe B (Substrate): CO₂-saturated water.[1]
-
-
Injection:
-
Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
-
Detection:
-
Monitor the decrease in absorbance of Phenol Red at 557 nm (indicating acidification as CO₂ is hydrated to H⁺ + HCO₃⁻).
-
Timeframe: 0.1 to 1.0 seconds.
-
-
Calculation:
-
Extract the initial velocity (
). -
Subtract the uncatalyzed rate (
) measured without enzyme. -
Fit data to the Morrison equation (for tight-binding inhibitors) to determine
.
-
Visualization: Assay Workflow
Figure 2: Kinetic workflow for determining inhibition constants (
Benchmarking Data: Potency & Selectivity
The following table benchmarks a representative 2-Fluoro-4-(ureido)benzenesulfonamide derivative (derived from the subject scaffold) against the standard Acetazolamide (AAZ).
Key Metric: The Selectivity Ratio (hCA II / hCA IX). A higher ratio indicates the compound is more selective for the tumor-associated isoform (IX) over the off-target isoform (II).
| Compound Class | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (II/IX) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 (Poor) |
| Non-Fluorinated Parent | 350 | 130 | 50 | 45 | 2.6 |
| 2-F-Benzenesulfonamide Deriv. | 280 | 1.5 | 0.8 | 0.9 | 1.9 |
| Tail-Optimized 2-F Deriv. * | >10,000 | 245 | 0.9 | 3.2 | 272 (Excellent) |
*Note: "Tail-Optimized" refers to a derivative where the 4-aminomethyl group is functionalized with a bulky lipophilic moiety (e.g., pentafluorophenyl-urea).
Interpretation:
-
Potency: The simple introduction of Fluorine (Row 3) drastically lowers
across all isoforms compared to the Non-Fluorinated Parent (Row 2) due to the pKa effect. -
Selectivity: The "Tail-Optimized" derivative (Row 4) demonstrates the power of this scaffold. By combining the 2-Fluoro core (for binding strength) with a bulky tail (for steric exclusion from hCA II), we achieve nanomolar potency against hCA IX while virtually eliminating activity against hCA I/II.
References
-
Supuran, C. T. (2018).[2] "Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases." Expert Opinion on Therapeutic Patents. Link
-
Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents. Link
-
Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry. Link
-
Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase CA IX mimic." Proceedings of the National Academy of Sciences. Link
-
Boone, C. D., et al. (2014). "Structural insights into the binding of the specific anti-cancer carbonic anhydrase IX inhibitor SLC-0111." Cancer Cell. (Note: SLC-0111 is the clinical benchmark for ureido-sulfonamides). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
